Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate
Description
Properties
IUPAC Name |
methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30O3/c1-31-27-8-7-24(14-26(27)29-15-18-9-19(16-29)11-20(10-18)17-29)22-3-4-23-13-25(28(30)32-2)6-5-21(23)12-22/h3-8,12-14,18-20H,9-11,15-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXNMQBGOVUZNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC)C45CC6CC(C4)CC(C6)C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441277 | |
| Record name | Methyl 6-[4-methoxy-3-(tricyclo[3.3.1.1~3,7~]decan-1-yl)phenyl]naphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106685-41-0 | |
| Record name | Methyl 6-(4-methoxy-3-tricyclo[3.3.1.13,7]dec-1-ylphenyl)-2-naphthalenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106685-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-(3-(1-adamantyl)-4-methoxyphenyl)-2-naphthoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106685410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 6-[4-methoxy-3-(tricyclo[3.3.1.1~3,7~]decan-1-yl)phenyl]naphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-methyl naphtoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADAPALENE METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W05XV3TPP3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate: Core Properties and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate, also widely known as Adapalene Methyl Ester, is a key chemical intermediate in the synthesis of the third-generation topical retinoid, Adapalene. Its rigid, lipophilic structure, incorporating adamantane, methoxyphenyl, and naphthoate moieties, makes it a crucial building block in pharmaceutical manufacturing. This technical guide provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols for its synthesis, and its pivotal role in the production of Adapalene. While this compound is primarily recognized as a precursor, understanding its characteristics is essential for process optimization and the development of efficient manufacturing routes for its pharmacologically active carboxylic acid analogue, Adapalene.
Core Properties
The basic physicochemical properties of this compound are summarized in the table below. This data is critical for its handling, characterization, and use in synthetic applications.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Adapalene Methyl Ester, Adapalene Related Compound B |
| CAS Number | 106685-41-0 |
| Molecular Formula | C₂₉H₃₀O₃ |
| Molecular Weight | 426.55 g/mol |
| Appearance | White to Off-White Solid |
| Melting Point | 223-225 °C |
| Boiling Point | 589.6 ± 50.0 °C (Predicted) |
| Density | 1.185 ± 0.06 g/cm³ (Predicted) |
| Solubility | Slightly soluble in Chloroform |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions |
Biological Significance
Currently, there is a notable absence of published literature detailing the specific biological activity, receptor binding affinity, or mechanism of action for this compound itself. Its significance in the pharmaceutical field is almost exclusively derived from its role as the penultimate intermediate in the synthesis of Adapalene.[1] It is understood to be a prodrug that is hydrolyzed in vivo to the active carboxylic acid, Adapalene.
Adapalene exerts its therapeutic effects by selectively binding to retinoic acid receptors (RARs), particularly RARβ and RARγ.[] This interaction modulates gene expression, leading to the normalization of keratinocyte differentiation and a reduction in inflammation, which are key pathological factors in acne vulgaris.[1] Therefore, the synthesis of the methyl ester is a critical step in providing the active pharmaceutical ingredient.
Experimental Protocols for Synthesis
The synthesis of this compound is a well-documented process, with several established methods. The most prominent of these are cross-coupling reactions, such as the Negishi and Suzuki couplings.
Negishi Coupling Method
This method involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst.
Experimental Protocol:
-
Formation of the Grignard Reagent: In a round-bottom flask under a nitrogen atmosphere, magnesium turnings (1.2 equivalents) are suspended in anhydrous tetrahydrofuran (THF). A solution of 2-(1-adamantyl)-4-bromoanisole (1 equivalent) in anhydrous THF is added dropwise. The reaction may require gentle heating to initiate. The mixture is then refluxed until the magnesium is consumed.
-
Transmetalation to the Organozinc Reagent: A solution of anhydrous zinc chloride (1.1 equivalents) in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at room temperature. The mixture is stirred for 1-2 hours.
-
Coupling Reaction: To the resulting organozinc solution, Methyl 6-bromo-2-naphthoate (1 equivalent) is added, followed by a catalytic amount of a nickel or palladium complex, such as [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl₂(dppe)).
-
Reaction Monitoring and Work-up: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the consumption of the starting materials.[3] Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Purification: The aqueous layer is extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent, typically ethyl acetate, to yield this compound as a solid.[4]
Suzuki Coupling Method
The Suzuki coupling involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex.
Experimental Protocol:
-
Preparation of the Boronic Acid: 3-(1-Adamantyl)-4-methoxyphenylboronic acid is prepared from 2-(1-adamantyl)-4-bromoanisole via lithium-halogen exchange with n-butyllithium followed by quenching with a trialkyl borate, such as triisopropyl borate, and subsequent acidic workup.
-
Coupling Reaction: In a reaction vessel, 3-(1-adamantyl)-4-methoxyphenylboronic acid (1.1 equivalents), Methyl 6-bromo-2-naphthoate (1 equivalent), and a base such as potassium carbonate or potassium phosphate (2-3 equivalents) are dissolved in a suitable solvent system, often a mixture of an organic solvent like toluene or THF and water.
-
Catalyst Addition and Reaction: The mixture is degassed by bubbling with nitrogen or argon. A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is then added. The reaction mixture is heated to reflux and stirred until the starting materials are consumed, as monitored by TLC or HPLC.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to afford the pure this compound.
Synthetic Workflow and Hydrolysis
The overall synthetic pathway culminates in the hydrolysis of the methyl ester to yield the final active pharmaceutical ingredient, Adapalene.
Caption: Synthetic pathway from key precursors to Adapalene, highlighting the central role of this compound.
Saponification of the Methyl Ester
The final step in the synthesis of Adapalene is the hydrolysis of the methyl ester.
Experimental Protocol:
-
Reaction Setup: this compound is dissolved in a mixture of an organic solvent such as THF or methanol and an aqueous solution of a strong base, typically sodium hydroxide or potassium hydroxide.
-
Hydrolysis: The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete, as indicated by TLC or HPLC.
-
Acidification and Isolation: After cooling, the reaction mixture is diluted with water, and the organic solvent is optionally removed by distillation. The aqueous solution is then acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 1-2. This causes the precipitation of the carboxylic acid, Adapalene.
-
Purification: The precipitated solid is collected by filtration, washed with water to remove inorganic salts, and then dried. The crude Adapalene can be further purified by recrystallization from a suitable solvent system, such as a mixture of THF and ethyl acetate, to yield the final, high-purity active pharmaceutical ingredient.[5]
Conclusion
This compound is a compound of significant interest in medicinal and process chemistry. While it does not possess notable biological activity in its own right, its role as the immediate precursor to the potent retinoid Adapalene makes it a molecule of high importance. A thorough understanding of its chemical properties and the various synthetic routes for its preparation, as detailed in this guide, is fundamental for researchers and professionals involved in the development and manufacturing of dermatological therapies. The provided protocols offer a solid foundation for the efficient and scalable synthesis of this key intermediate, ultimately contributing to the availability of Adapalene for clinical use.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 3. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds - Google Patents [patents.google.com]
- 4. Prodrug approaches for the development of a long-acting drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy Adapalene | 106685-40-9 | >98% [smolecule.com]
An In-depth Technical Guide to the Mechanism of Action of Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate (IRX4204)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate, also known as IRX4204 or AGN194204, is a potent and highly selective second-generation retinoid X receptor (RXR) agonist.[1][2] This document provides a comprehensive overview of the mechanism of action of IRX4204, summarizing key preclinical and clinical findings. IRX4204 has demonstrated a wide range of biological activities, including immunomodulatory, anti-inflammatory, neuroprotective, and anti-cancer effects, making it a promising therapeutic candidate for a variety of diseases.[3][4] This guide details its molecular interactions, downstream signaling pathways, and its effects in various disease models, supported by quantitative data and detailed experimental protocols.
Molecular Profile and Core Mechanism of Action
IRX4204 is a small molecule that acts as a selective agonist for the three RXR subtypes: RXRα, RXRβ, and RXRγ.[5] Unlike pan-retinoid agonists, IRX4204 exhibits minimal to no activity on retinoic acid receptors (RARs), which is significant for its favorable safety profile.[5]
Binding Affinity and Potency
IRX4204 binds to RXR subtypes with high affinity in the nanomolar range. The table below summarizes the binding affinities (Kd) and functional potencies (EC50) of IRX4204 for the human RXR subtypes.
| Receptor Subtype | Binding Affinity (Kd) (nM) | Functional Potency (EC50) (nM) |
| RXRα | 0.4 | 0.2 |
| RXRβ | 3.6 | 0.8 |
| RXRγ | 3.8 | 0.08 |
Data compiled from MedChemExpress.[6]
Signaling Pathways
As an RXR agonist, IRX4204 modulates gene transcription by binding to RXRs, which can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors.[2][7] This interaction leads to the recruitment of co-activators and the initiation of transcription of target genes.
Figure 1: Generalized signaling pathway of IRX4204.
A key aspect of IRX4204's mechanism is its ability to selectively activate permissive RXR heterodimers, such as with Nurr1 and Nur77, which are crucial for dopaminergic neuron development and survival.[1][3] It shows significantly less activation of heterodimers like RXR-RAR and RXR-PPARγ, which may contribute to its reduced side-effect profile compared to other rexinoids.[5]
Preclinical Pharmacology
IRX4204 has been extensively studied in a range of preclinical models, demonstrating its therapeutic potential across neurodegenerative diseases, autoimmune disorders, and cancer.
Neuroprotective Effects in Parkinson's Disease Models
In the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease, oral administration of IRX4204 has shown significant neuroprotective effects.[3][8]
Quantitative Data: 6-OHDA Rat Model
| Parameter | Vehicle Control | IRX4204 (10 mg/kg/day) | % Improvement |
| Impaired Forelimb Use (%) | ~20% | ~40% | ~100% |
| Apomorphine-Induced Rotations (rotations/min) | ~6 | ~2 | ~67% |
| TH+ Neuron Survival in SN | Significant Loss | Preservation | - |
| Striatal Dopamine Levels | Reduced | Preserved | - |
Data adapted from ResearchGate scientific diagram.[8]
Figure 2: Workflow for the 6-OHDA rat model of Parkinson's disease.
Immunomodulatory Effects in Multiple Sclerosis Models
IRX4204 has demonstrated profound immunomodulatory effects in the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis.[7] It promotes the differentiation of regulatory T cells (Tregs) while inhibiting the development of pro-inflammatory Th17 cells.[4][7]
Quantitative Data: EAE Mouse Model
| Parameter | Vehicle Control | IRX4204 (200 µ g/day , IP) |
| Active EAE | ||
| Mean Clinical Score (Peak) | ~3.0 | < 1.0 |
| Passive EAE (Th17-mediated) | ||
| Mean Clinical Score (Peak) | ~2.5 | < 0.5 |
| In Vitro T-Cell Differentiation | ||
| IL-17A Production (Th17 conditions) | Baseline | Significantly Reduced |
| TNF-α Production (Th17 conditions) | Baseline | Significantly Reduced |
| FoxP3+ Treg Differentiation | Baseline | Significantly Increased |
Data adapted from Nowak et al., 2016.[7]
Anti-Cancer Activity
IRX4204 has shown significant anti-proliferative and pro-apoptotic effects in various cancer cell lines and in vivo models, particularly in HER2-positive breast cancer.[9][10]
Quantitative Data: HER2-Positive Breast Cancer Models
| Model | Parameter | IRX4204 Treatment | Outcome |
| MMTV-ErbB2 Mouse Model | Tumor Growth Rate | 10 mg/kg, oral gavage | 49% reduction |
| HER2-Positive PDX Model | Tumor Growth Rate | 10 mg/kg, oral gavage | 44% reduction |
| JIMT-1 Cell Line (Trastuzumab-resistant) | Cell Growth | 1 µM | Significant inhibition |
| HCC1954 Cell Line (Lapatinib-resistant) | Cell Growth | 1 µM | Significant inhibition |
Data from Coleman et al., 2024.[9][11]
Clinical Development
IRX4204 has been evaluated in Phase I and II clinical trials for various cancers and for early-stage Parkinson's disease.[1][4]
Phase 1 Study in Parkinson's Disease
A Phase 1, open-label clinical trial evaluated the safety, tolerability, and effects of IRX4204 in patients with early-stage Parkinson's disease.[1]
Study Design and Outcomes
| Parameter | Details |
| Design | Single-center, open-label |
| Participants | 15 patients with early PD (3 cohorts of 5) |
| Treatment | Oral, once-daily IRX4204 (5, 10, or 20 mg/day) for up to 30 days |
| Safety and Tolerability | Generally well-tolerated at 5 and 10 mg/day. Adverse events included reversible reductions in TSH, T4, and leukocytes, and elevations in triglycerides. |
| Efficacy (Exploratory) | Trend towards a reduction in total UPDRS scores by 4.6 (SD 3.9). No significant short-term effect on dopamine transporter (DAT) binding was observed via SPECT imaging. |
Data from Sanders et al., 2016.[1]
Pharmacokinetics
Pharmacokinetic studies in rats, dogs, and humans have shown that IRX4204 has a profile consistent with once-daily oral dosing.[3] The compound has also been shown to be brain-penetrant.[2][3]
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
-
Animal Model: Male Sprague-Dawley rats.
-
Lesion Induction: Unilateral stereotaxic injection of 6-OHDA (e.g., 40 µg in 2 µL of saline with 0.02% ascorbic acid) into the right striatum or medial forebrain bundle.[3][12]
-
Treatment: Commencing 3 days post-lesion, animals are treated daily for 21 days with IRX4204 (e.g., 10 mg/kg) or vehicle via oral gavage.[3]
-
Behavioral Assessment:
-
Cylinder Test: Assesses forelimb use asymmetry during exploration in a cylindrical enclosure. The number of wall contacts with the impaired (contralateral to lesion), unimpaired (ipsilateral), and both forelimbs are recorded.[8]
-
Apomorphine-Induced Rotations: Following administration of apomorphine (a dopamine receptor agonist), the number of full contralateral rotations is counted over a defined period (e.g., 30 minutes).[12]
-
-
Histological and Biochemical Analysis:
-
Immunohistochemistry: Brains are sectioned and stained for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra pars compacta (SNc).[13][14]
-
Neurochemical Analysis: Striatal tissue is analyzed via HPLC to measure levels of dopamine and its metabolites (DOPAC and HVA).[8]
-
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
-
Animal Model: C57BL/6 mice.[7]
-
Induction of Active EAE: Mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA), supplemented with Mycobacterium tuberculosis. Pertussis toxin is administered intraperitoneally on days 0 and 2.[7]
-
Treatment: Daily intraperitoneal (IP) injections of IRX4204 (e.g., 50, 100, or 200 µg) or vehicle, starting from day 7 post-immunization.[7]
-
Clinical Evaluation: Mice are scored daily for clinical signs of EAE on a scale of 0 to 5, with gradations for intermediate symptoms (e.g., 0 = no disease, 1 = limp tail, 3 = complete hind limb paralysis).[7]
-
Immunological Analysis:
-
In Vitro T-Cell Differentiation: Naïve CD4+ T cells are isolated from splenocytes and cultured under Th17-polarizing conditions (TGF-β, IL-6, IL-1β, anti-IFNγ, and anti-IL-4) or Treg-polarizing conditions (TGF-β and IL-2) in the presence of various concentrations of IRX4204.[7]
-
Cytokine Analysis: Supernatants from T-cell cultures or stimulated splenocytes from EAE mice are analyzed for cytokine levels (e.g., IL-17A, TNF-α) by ELISA. Intracellular cytokine staining and flow cytometry can also be performed.[7][15]
-
HER2-Positive Breast Cancer Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) or syngeneic models like MMTV-ErbB2 transgenic mice.[9][16]
-
Tumor Implantation: HER2-positive breast cancer cells (e.g., JIMT-1) are injected subcutaneously or into the mammary fat pad.[16] For PDX models, tumor fragments from a patient's tumor are implanted.[9]
-
Treatment: Once tumors reach a specified volume (e.g., 50-100 mm³), mice are randomized to receive daily oral gavage of IRX4204 (e.g., 10 mg/kg) or vehicle.[16]
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor growth rates are calculated and compared between treatment groups.[16]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for immunohistochemical analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).[9]
Conclusion
This compound (IRX4204) is a highly selective and potent RXR agonist with a multifaceted mechanism of action that has shown significant promise in preclinical models of neurodegenerative diseases, autoimmune disorders, and cancer. Its ability to selectively modulate RXR-mediated gene transcription, particularly through permissive heterodimers, underlies its diverse therapeutic effects. Clinical data, although early, support its safety and tolerability in humans and provide preliminary evidence of its potential efficacy. Further clinical investigation in larger, controlled trials is warranted to fully elucidate the therapeutic potential of this novel compound.
References
- 1. neurology.org [neurology.org]
- 2. Evaluation of the RXR Agonist Compound IRX4204 | Parkinson's Disease [michaeljfox.org]
- 3. io-therapeutics.com [io-therapeutics.com]
- 4. alsnewstoday.com [alsnewstoday.com]
- 5. Development of the RXR agonist IRX4204 to treat Multiple Sclerosis and other Immu - Rosh Chandraratna [grantome.com]
- 6. Positive results from early trial of drug that could protect brain cells | Parkinson's UK [parkinsons.org.uk]
- 7. Treatment with retinoid X receptor agonist IRX4204 ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy. [escholarship.org]
- 12. Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An Automated Cell Detection Method for TH-positive Dopaminergic Neurons in a Mouse Model of Parkinson’s Disease Using Convolutional Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate, also known by synonyms such as Adapalene Methyl Ester and Adapalene Related Compound B, is a synthetic aromatic organic compound.[1][2] With the CAS Number 106685-41-0, this molecule serves as a crucial intermediate in the synthesis of Adapalene, a third-generation topical retinoid widely used in the treatment of acne vulgaris.[3] Its unique structure, featuring a bulky adamantane group, a methoxy-substituted phenyl ring, and a naphthalene core, contributes to the physicochemical and biological properties of its derivatives.[3] This guide provides a comprehensive overview of its chemical properties, synthesis methodologies, and biological relevance, tailored for professionals in chemical and pharmaceutical research.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Reference |
| CAS Number | 106685-41-0 | [1][4][5][6][7] |
| Molecular Formula | C29H30O3 | [1][2][8] |
| Molecular Weight | 426.55 g/mol | [1][2][8] |
| IUPAC Name | methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylate | [2] |
| Synonyms | Adapalene Methyl Ester, Adapalene Related Compound B, Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate | [1][2][4][8] |
| Appearance | White to Off-White Solid | [1] |
| Melting Point | 223-225 °C | [1] |
| Boiling Point (Predicted) | 589.6 ± 50.0 °C | [1] |
| Density (Predicted) | 1.185 ± 0.06 g/cm³ | [1] |
| Solubility | Chloroform (Slightly) | [1] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |
Synthesis Protocols
The synthesis of this compound is a key step in the production of Adapalene. Several synthetic routes have been described in the literature, primarily involving cross-coupling reactions.
Negishi-type Coupling Reaction
A common method involves a Negishi-type coupling reaction. This procedure starts with the preparation of an organozinc reagent from 2-(1-adamantyl)-4-bromoanisole. This reagent is then coupled with methyl 6-bromo-2-naphthalenecarboxylate in the presence of a nickel catalyst.[9]
Experimental Protocol:
-
Preparation of the Organozinc Reagent:
-
Magnesium scraps (1.26 g, 51.85 mmol) are mixed with THF (10 mL) under a nitrogen atmosphere.
-
A solution of 2-(1-adamantyl)-4-bromoanisole (1.4 g, 4.36 mmol) and 1,2-dibromoethane (0.56 mL) is added to initiate the Grignard reaction, which is then heated to 40 °C.
-
A solution of 2-(1-adamantyl)-4-bromoanisole (12.6 g, 39.25 mmol) in THF (40 mL) is added dropwise under reflux.
-
A solution of purified zinc chloride (8.4 g, 61 mmol) in THF (30 mL) is then slowly added at reflux temperature. The mixture is refluxed for an additional hour.[1]
-
-
Coupling Reaction:
-
To the refluxing organozinc reagent, methyl 6-bromo-2-naphthalenecarboxylate (8.0 g, 30 mmol) is added, followed by the NiCl2(dppe) catalyst (0.21 g).
-
The reaction mixture is stirred at the same temperature for 2 hours.[1]
-
-
Work-up and Purification:
-
The reaction mixture is concentrated, and the residue is treated with dichloromethane (100 mL) and 1N HCl (100 mL).
-
The organic layer is washed sequentially with a 10% EDTA disodium salt solution and water, then dried with anhydrous sodium sulfate.
-
The crude product is obtained by distillation of the solvent.
-
Purification is achieved by stirring the crude product in ethyl acetate (140 mL) at 70 °C for 1 hour, followed by cooling to 15 °C. The solid is collected by filtration and dried. The reported yield is approximately 50%.[1]
-
Suzuki-Miyaura Coupling Reaction
An alternative approach utilizes the Suzuki-Miyaura coupling reaction, which is a versatile method for forming C-C bonds.[10]
Experimental Protocol:
-
A mixture of methyl 6-tosyl-naphthalene-2-carboxylate (8.7 g; 24.4 mmol), 4-methoxy-3-adamantyl-phenylboronic acid (7 g; 24.4 mmol), potassium phosphate (10.38 g; 48.8 mmol), a nickel chloride complex with tri(cyclohexyl)phosphine (0.83 g; 1.2 mmol), and tri(cyclohexyl)phosphine (1.37 g; 4.88 mmol) in THF (70 ml) is refluxed for 24 hours.[11]
-
The mixture is then cooled to 50-55 °C, and water is added.
-
After cooling to 15 °C, the resulting solid product is filtered to yield adapalene methyl ester (8.1 g; 19.0 mmol) with a 78% yield.[11]
Biological Activity and Mechanism of Action
While specific biological data for this compound is limited in publicly available literature, its primary significance lies in its role as the direct precursor to Adapalene. The biological activity is therefore inferred from the properties of Adapalene.
Adapalene is a synthetic retinoid that exhibits high affinity for retinoic acid receptors (RAR), particularly RARβ and RARγ.[12] The interaction of Adapalene with these nuclear receptors leads to the modulation of gene expression, which in turn influences cellular differentiation, proliferation, and inflammation. The bulky and highly lipophilic adamantyl group is a key structural feature that is believed to enhance the compound's stability and influence its binding affinity and pharmacokinetic profile.[12][13] Molecular modeling studies suggest that the adamantyl group contributes to the intercalative binding of Adapalene and its derivatives to DNA, primarily through hydrophobic interactions.[12]
Quantitative Data for Adapalene (Parent Compound)
The following table summarizes the binding constants of Adapalene and related compounds with DNA, highlighting the influence of the adamantyl group.
| Compound | Binding Constant (K ligand-DNA) (M-1) |
| 6-(4-methoxyphenyl)-2-naphthoic acid | 1.1 x 104 |
| Ethyl 6-(4-methoxyphenyl)-2-naphthoate | 1.1 x 104 |
| Adapalene (6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid) | 1.1 x 105 |
Data from Bioorganic Chemistry, 2011, 39(4), 151-158.[12] The higher binding constant for Adapalene suggests a stronger interaction with DNA, which is attributed to the presence of the adamantyl group.
Visualizations
Experimental Workflow: Negishi-type Coupling Synthesis
References
- 1. Mehtyl 6-[3-(1-adamanty)-4-methoxy phenyl]-2-naphthoate | 106685-41-0 [chemicalbook.com]
- 2. Adapalene methyl ester | C29H30O3 | CID 10526466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. store.usp.org [store.usp.org]
- 6. 106685-41-0|this compound|BLD Pharm [bldpharm.com]
- 7. United-States Methyl 6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoate | 106685-41-0 supplier [chemnet.com]
- 8. Adapalene USP Related Compound B | LGC Standards [lgcstandards.com]
- 9. US7498461B2 - Method for the preparation of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. US7345189B2 - Process for the preparation of adapalene - Google Patents [patents.google.com]
- 12. New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Genesis and Synthetic Evolution of a Key Retinoid Precursor: Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate, a pivotal intermediate in the synthesis of the third-generation retinoid Adapalene, has a history deeply intertwined with the quest for safer and more effective dermatological treatments. This technical guide provides a comprehensive overview of its discovery, historical development, and detailed synthetic protocols. Quantitative data from various synthetic routes are summarized, and key experimental workflows are visualized to offer a clear and concise resource for professionals in the field of drug development and medicinal chemistry.
Discovery and Historical Context
The discovery of this compound is not an isolated event but a crucial step in the development of Adapalene. Adapalene, a potent retinoid receptor agonist, was designed to offer a better side-effect profile compared to earlier retinoids. The initial synthesis, and by extension the creation of its methyl ester precursor, is detailed in the European Patent EP-0,199,636 and its corresponding US Patent 4,717,720, filed in the mid-1980s.[1][2] This work was pioneered by the pharmaceutical company Galderma.
The core innovation behind Adapalene's structure was the incorporation of a bulky, lipophilic adamantyl group.[3] This structural feature is believed to contribute to its selective binding to retinoic acid receptors (RARs), specifically RARβ and RARγ.[4] The methyl ester, with the CAS Number 106685-41-0, serves as the immediate precursor to the final carboxylic acid form of Adapalene.[5][6][7][8] Over the years, numerous synthetic modifications have been developed to improve the efficiency, safety, and scalability of the production of this key intermediate.
Synthetic Pathways and Experimental Protocols
The synthesis of this compound has evolved from early cross-coupling methods to more refined and efficient processes. The following sections detail the seminal and subsequent improved methodologies.
The Original Negishi Cross-Coupling Approach
The pioneering synthesis described in the '720 patent involves a Negishi cross-coupling reaction.[9][10] This method laid the groundwork for future production and is a cornerstone of the compound's history.
Experimental Protocol:
-
Preparation of the Organozinc Reagent:
-
2-(1-adamantyl)-4-bromoanisole is first converted to its corresponding Grignard reagent by reacting it with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF).
-
The resulting organomagnesium compound is then transmetalated to an organozinc derivative through the addition of zinc chloride (ZnCl₂).[1]
-
-
Cross-Coupling Reaction:
-
Work-up and Purification:
-
Upon completion of the reaction, the mixture is subjected to an aqueous work-up.
-
The crude product is then purified, often through recrystallization from a suitable solvent, to yield this compound as a solid.[5]
-
A visual representation of this synthetic workflow is provided below.
Caption: Original Negishi Coupling Workflow for Synthesis.
Suzuki-Miyaura Coupling: An Improved Approach
Later advancements in cross-coupling chemistry led to the application of the Suzuki-Miyaura reaction for the synthesis of this intermediate. This method often offers milder reaction conditions and avoids the use of stoichiometric organometallic reagents.[11]
Experimental Protocol:
-
Preparation of the Boronic Acid:
-
3-(1-adamantyl)-4-methoxyphenylboronic acid is prepared from 2-(1-adamantyl)-4-bromoanisole. This typically involves a lithium-halogen exchange followed by quenching with a trialkyl borate and subsequent hydrolysis.[12]
-
-
Cross-Coupling Reaction:
-
The boronic acid derivative is coupled with methyl 6-bromo-2-naphthoate or a related derivative like methyl 6-tosyl-naphthalene-2-carboxylate.[12]
-
The reaction is catalyzed by a palladium catalyst, such as palladium acetate or a palladium-on-carbon catalyst, in the presence of a base (e.g., potassium carbonate or potassium phosphate) and a suitable phosphine ligand.[1][4]
-
-
Work-up and Purification:
-
The reaction mixture is worked up to remove the catalyst and inorganic salts.
-
The crude product is purified by recrystallization to afford the desired methyl ester.
-
A diagram illustrating the Suzuki-Miyaura coupling workflow is presented below.
Caption: Suzuki-Miyaura Coupling Workflow for Synthesis.
Quantitative Data Summary
The yield of this compound can vary significantly depending on the synthetic route and reaction conditions. The following table summarizes reported yields from various patented processes.
| Synthetic Method | Key Reactants | Catalyst/Reagents | Reported Yield | Reference |
| Negishi Coupling | 2-(1-adamantyl)-4-bromoanisole, Methyl 6-bromo-2-naphthoate | Mg, ZnCl₂, NiCl₂(dppe) | ~50% | ChemicalBook[5] |
| Suzuki-Miyaura Coupling | 4-methoxy-3-adamantyl-phenylboronic acid, Methyl 6-tosyl-naphthalene-2-carboxylate | NiCl₂ complexed with tri(cyclohexyl)phosphine, K₃PO₄ | 78% | US Patent 7,345,189 B2[12] |
| Improved Negishi Process | 2-(1-adamantyl)-4-bromoanisole, Methyl 6-bromo-2-naphthoate | Mg, ZnCl₂, NiCl₂/DPPE complex | 88.83% | EP 1 902 010 B1[13] |
Conversion to Adapalene
This compound is not the final active pharmaceutical ingredient. It undergoes a final hydrolysis step to yield Adapalene.
Experimental Protocol: Saponification
-
The methyl ester is treated with a strong base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent system (e.g., a mixture of THF and water).[1][12]
-
The reaction mixture is typically heated to reflux to drive the saponification to completion.
-
After cooling, the reaction mixture is acidified with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid, Adapalene.[1]
-
The solid product is collected by filtration, washed, and dried.
The logical relationship from the intermediate to the final active molecule is depicted below.
References
- 1. US7498461B2 - Method for the preparation of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid - Google Patents [patents.google.com]
- 2. US9387187B2 - Administration of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid for the treatment of dermatological disorders - Google Patents [patents.google.com]
- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mehtyl 6-[3-(1-adamanty)-4-methoxy phenyl]-2-naphthoate | 106685-41-0 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Adapalene methyl ester | C29H30O3 | CID 10526466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. store.usp.org [store.usp.org]
- 9. WO2008126104A2 - Novel process for preparation of adapalene - Google Patents [patents.google.com]
- 10. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. US7345189B2 - Process for the preparation of adapalene - Google Patents [patents.google.com]
- 13. data.epo.org [data.epo.org]
Elucidation of the Chemical Structure and Synthesis of Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate, a key intermediate in the synthesis of the third-generation retinoid Adapalene, is a molecule of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a bulky adamantane moiety, a methoxy-substituted phenyl group, and a naphthalene core, contributes to its specific physicochemical and biological properties. This technical guide provides a comprehensive elucidation of its chemical structure, detailed experimental protocols for its synthesis, and a summary of its known physical and chemical properties. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis and study of retinoids and related compounds.
Chemical Identity and Properties
This compound is a white to off-white solid organic compound. It is also known by several synonyms, including Adapalene Methyl Ester and Adapalene Related Compound B[1][2][3]. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 106685-41-0 | [1][4] |
| Molecular Formula | C₂₉H₃₀O₃ | [1][4] |
| Molecular Weight | 426.55 g/mol | [1][3] |
| IUPAC Name | methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylate | [3][4] |
| Melting Point | 223-225 °C | [1] |
| Boiling Point (Predicted) | 589.6 ± 50.0 °C | [1] |
| Density (Predicted) | 1.185 ± 0.06 g/cm³ | [1] |
| Solubility | Chloroform (Slightly) | [1] |
| Appearance | White to Off-White Solid | [1] |
Synthesis Protocols
The synthesis of this compound has been approached through various methods, with the Grignard reaction being a prominently documented route. A newer approach for the parent carboxylic acid involves a Suzuki coupling, which can be adapted for the synthesis of the methyl ester.
Grignard Reaction-Based Synthesis
This method involves the formation of an organozinc compound from 2-(1-adamantyl)-4-bromoanisole, which then undergoes a nickel-catalyzed cross-coupling reaction with methyl 6-bromo-2-naphthalenecarboxylate.[1][5]
Experimental Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.26 g, 51.85 mmol) and anhydrous tetrahydrofuran (THF, 10 mL).
-
Initiate the reaction by adding a small amount of 1,2-dibromoethane (0.56 mL) and a solution of 2-(1-adamantyl)-4-bromoanisole (1.4 g, 4.36 mmol) in THF. The mixture is gently heated to 40 °C.
-
Once the reaction initiates (as evidenced by bubbling and heat generation), a solution of 2-(1-adamantyl)-4-bromoanisole (12.6 g, 39.25 mmol) in THF (40 mL) is added dropwise to maintain a gentle reflux. The addition is completed over 30 minutes.
-
Formation of the Organozinc Reagent: A solution of anhydrous zinc chloride (8.4 g, 61 mmol) in THF (30 mL) is added dropwise to the refluxing Grignard reagent over 15 minutes. The reaction mixture is refluxed for an additional hour.
-
Cross-Coupling Reaction: To the refluxing organozinc solution, add methyl 6-bromo-2-naphthalenecarboxylate (8.0 g, 30 mmol) followed by the NiCl₂(dppe) catalyst (0.21 g). The reaction mixture is stirred at reflux for 2 hours.
-
Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is partitioned between dichloromethane (100 mL) and 1N HCl (100 mL). The organic layer is separated and washed sequentially with 10% aqueous EDTA disodium salt solution and water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization from ethyl acetate (140 mL) at 70 °C, followed by cooling to 15 °C to yield the final product.[1]
Synthesis Workflow Diagram:
References
- 1. Mehtyl 6-[3-(1-adamanty)-4-methoxy phenyl]-2-naphthoate | 106685-41-0 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Adapalene methyl ester | C29H30O3 | CID 10526466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Adapalene USP Related Compound B | LGC Standards [lgcstandards.com]
- 5. US7498461B2 - Method for the preparation of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid - Google Patents [patents.google.com]
Spectroscopic and Synthetic Profile of Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate, a key intermediate in the synthesis of the third-generation retinoid, Adapalene.[1][2] This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and quality control of this compound.
Spectroscopic Data
The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.6 | s | Naphthalene ring proton |
| ~8.3-7.8 | m | Naphthalene ring protons |
| ~7.7-7.5 | m | Phenyl & Naphthalene protons |
| ~7.1 | d | Phenyl proton |
¹³C NMR (Carbon-13 NMR) Data
Specific experimental ¹³C NMR data for this compound is not widely published. However, based on the known structure, characteristic signals for the adamantane, methoxyphenyl, and naphthoate moieties are expected.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands confirming its key structural components.
| Wavenumber (cm⁻¹) | Functional Group |
| ~1720 | C=O Stretch (Ester carbonyl) |
| ~1250 and ~1030 | C-O Stretch (Ester and Ether) |
| ~1600 and ~1480 | Aromatic C=C Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
| Parameter | Value |
| Molecular Formula | C₂₉H₃₀O₃ |
| Molecular Weight | 426.55 g/mol |
| Exact Mass | 426.2195 u |
Experimental Protocols
The synthesis of this compound is a multi-step process that has been well-documented in scientific literature and patents.[3][4]
Synthesis of this compound[3]
This synthesis involves a Negishi-type cross-coupling reaction.
Materials:
-
2-(1-adamantyl)-4-bromoanisole
-
Magnesium turnings
-
1,2-dibromoethane
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Methyl 6-bromo-2-naphthoate
-
[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl₂(dppe))
-
Dichloromethane
-
1N Hydrochloric acid
-
10% EDTA disodium salt solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Grignard Reagent Formation: A mixture of magnesium turnings in anhydrous THF is prepared under an inert atmosphere. A solution of 2-(1-adamantyl)-4-bromoanisole and a small amount of 1,2-dibromoethane in THF is added to initiate the Grignard reaction. The remaining 2-(1-adamantyl)-4-bromoanisole solution is then added dropwise.
-
Transmetalation: A solution of anhydrous zinc chloride in THF is added to the Grignard reagent, and the mixture is refluxed to form the organozinc reagent.
-
Cross-Coupling: Methyl 6-bromo-2-naphthoate and the NiCl₂(dppe) catalyst are added to the reaction mixture. The reaction is stirred at reflux.
-
Work-up and Purification: The reaction mixture is concentrated, and the residue is partitioned between dichloromethane and 1N hydrochloric acid. The organic layer is washed sequentially with 10% EDTA disodium salt solution and water, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization from ethyl acetate.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.
This guide serves as a foundational resource for understanding the key spectroscopic and synthetic aspects of this compound. For more in-depth information, researchers are encouraged to consult the cited literature.
References
An In-depth Technical Guide to the Interaction of Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate with Retinoid Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the interaction between Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate, also known as Adapalene Methyl Ester, and nuclear retinoid receptors. Contrary to the inquiry's premise, extensive research demonstrates that this compound, and its parent molecule Adapalene, are highly selective agonists for the Retinoic Acid Receptors (RARs), particularly subtypes RARβ and RARγ, with negligible interaction with the Retinoid X Receptors (RXRs).[1][2][3] This document will elucidate the specific receptor selectivity, present the quantitative binding and activation data for its primary targets, detail the experimental protocols for assessing these interactions, and illustrate the relevant signaling pathways.
Receptor Selectivity: A Focus on RAR over RXR
This compound is the methyl ester of Adapalene, a third-generation synthetic retinoid.[4][5] Pharmacological studies have consistently shown that Adapalene's mechanism of action is mediated through its selective binding to and activation of Retinoic Acid Receptors (RARs). It exhibits a strong preference for RARβ and RARγ subtypes and has a low affinity for RARα.[6][7] Crucially, Adapalene does not demonstrate any significant binding or transactivation potential for Retinoid X Receptors (RXRs).[1][2] This high degree of selectivity for RARs is a key characteristic that distinguishes it from other retinoids and contributes to its therapeutic profile.[3]
Quantitative Data Presentation
The following tables summarize the available quantitative data for the interaction of Adapalene, the parent compound of this compound, with Retinoic Acid Receptors. No quantitative data for RXR interaction is available in the literature, which aligns with the compound's known receptor selectivity.
Table 1: Transactivation Potency (AC50) of Adapalene on RAR Subtypes
| Compound | Receptor Subtype | AC50 (nM) |
| Adapalene | RARα | 22 |
| Adapalene | RARβ | 2.3 |
| Adapalene | RARγ | 9.3 |
(Data sourced from MedchemExpress, citing various pharmacological studies)[7]
Note: AC50 (Half-maximal Activation Concentration) represents the concentration of the compound required to elicit 50% of the maximum receptor activation.
Signaling Pathways
Adapalene exerts its biological effects by modulating gene expression through the RAR/RXR heterodimer pathway. Upon entering the cell nucleus, Adapalene binds to its specific RAR subtype (β or γ).[8] This binding event induces a conformational change in the RAR protein, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated Adapalene-RAR complex then forms a heterodimer with an RXR.[6][8] This complete RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby initiating or suppressing gene transcription.[[“]][10] This modulation of gene expression is responsible for the normalization of cellular differentiation and proliferation, as well as the anti-inflammatory effects observed with Adapalene treatment.[11][12]
Caption: Adapalene/RAR Signaling Pathway.
Experimental Protocols
To determine the receptor selectivity and binding affinity of a compound like Methyl 6-(3-(adamantan-yl)-4-methoxyphenyl)-2-naphthoate, several in vitro assays are employed. The following are detailed methodologies for key experiments.
Nuclear Receptor Competitive Binding Assay
This assay quantifies the affinity of a test compound for a specific nuclear receptor by measuring its ability to displace a radiolabeled ligand.[8][13]
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) of the test compound for RAR and RXR subtypes.
Materials:
-
Recombinant human RARα, RARβ, RARγ, and RXRα proteins.
-
Radiolabeled ligand with known high affinity (e.g., [³H]-all-trans-retinoic acid for RARs, [³H]-9-cis-retinoic acid for RXRs).
-
Unlabeled test compound (Methyl 6-(3-(adamantan-yl)-4-methoxyphenyl)-2-naphthoate).
-
Assay buffer (e.g., Tris-HCl, KCl, DTT).
-
Glass fiber filter plates.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microplate, combine the recombinant receptor protein, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in the assay buffer.
-
Incubation: Incubate the mixture at 4°C for a sufficient period to reach binding equilibrium (e.g., 2-4 hours).
-
Separation: Rapidly filter the reaction mixtures through the glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a Competitive Binding Assay.
Reporter Gene Transactivation Assay
This cell-based assay measures the ability of a compound to activate a nuclear receptor and drive the expression of a reporter gene.[6][8]
Objective: To determine the half-maximal effective concentration (EC50) of the test compound for activating RAR and RXR-mediated gene transcription.
Materials:
-
Mammalian cell line (e.g., HEK293T, CV-1).
-
Expression plasmids for the full-length RAR or RXR subtypes.
-
Reporter plasmid containing a response element (RARE or RXRE) upstream of a reporter gene (e.g., luciferase, β-galactosidase).
-
Transfection reagent.
-
Cell culture medium and reagents.
-
Test compound (Methyl 6-(3-(adamantan-yl)-4-methoxyphenyl)-2-naphthoate).
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Culture and Transfection: Culture the cells and co-transfect them with the nuclear receptor expression plasmid and the reporter plasmid. A control plasmid (e.g., expressing Renilla luciferase) is often included to normalize for transfection efficiency.
-
Compound Treatment: After an appropriate incubation period post-transfection (e.g., 24 hours), treat the cells with varying concentrations of the test compound.
-
Incubation: Incubate the cells with the compound for a period sufficient to allow for gene expression (e.g., 18-24 hours).
-
Cell Lysis: Lyse the cells to release the cellular contents, including the reporter enzyme.
-
Reporter Assay: Measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer). Also, measure the activity of the control reporter.
-
Data Analysis: Normalize the primary reporter gene activity to the control reporter activity. Plot the normalized reporter activity against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Logical Relationship: Structure and Receptor Selectivity
The selectivity of Adapalene and its methyl ester for RARs over RXRs is rooted in their specific molecular structure. The adamantyl group provides significant lipophilicity and steric bulk, which influences how the molecule fits into the ligand-binding pockets of different receptors.[14] The naphthoic acid moiety and the methoxyphenyl group create a rigid structure with specific hydrogen bonding and hydrophobic interaction capabilities. The ligand-binding pockets of RARβ and RARγ have a complementary shape and charge distribution to accommodate Adapalene, leading to a stable, high-affinity interaction that triggers receptor activation. Conversely, the ligand-binding pocket of RXR is structurally distinct, and the Adapalene molecule does not fit in a way that allows for stable binding and subsequent activation.
Caption: Structure-Selectivity Relationship.
Conclusion
References
- 1. Adapalene, a new chemical entity with retinoid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adapalene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Clinician’s Guide to Topical Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Adapalene | C28H28O3 | CID 60164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. consensus.app [consensus.app]
- 10. researchgate.net [researchgate.net]
- 11. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 12. Adapalene - Wikipedia [en.wikipedia.org]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent Biological Activity of Adamantane-Containing Naphthoates: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane-containing naphthoates represent a class of synthetic compounds that have garnered significant interest in the field of drug discovery due to their potent and diverse biological activities. The incorporation of a bulky, lipophilic adamantane moiety onto a naphthoic acid scaffold results in molecules with unique pharmacological profiles, most notably potent anticancer properties. This technical guide provides an in-depth overview of the biological activity of these compounds, focusing on the well-studied agent 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthoic acid (also known as CD437 or AHPN) and its derivatives. We will delve into their mechanism of action, present quantitative data on their activity, and provide detailed experimental protocols for their evaluation.
Anticancer Activity of Adamantane-Containing Naphthoates
The hallmark of adamantane-containing naphthoates is their profound ability to induce apoptosis and inhibit the growth of a wide range of cancer cell lines. This activity has been observed in various tumor types, including those of the lung, breast, and hematopoietic systems.[1][2][3]
Quantitative Biological Activity Data
The cytotoxic and antiproliferative effects of adamantane-containing naphthoates have been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) values for the representative compound CD437 and its analogs against various cancer cell lines.
| Compound | Cell Line | Assay | IC50 / LC50 (µM) | Reference |
| CD437 (AHPN) | H460 (NSCLC, wt p53) | Apoptosis | More sensitive than H1792 | [3] |
| H1792 (NSCLC, mut p53) | Apoptosis | Less sensitive than H460 | [3] | |
| A549 (NSCLC) | Growth Inhibition | ~0.5 (50% inhibition at 1 µM) | [2] | |
| H460 (NSCLC) | Growth Inhibition | ~0.5 (50% inhibition at 1 µM) | [2] | |
| SK-MES-1 (NSCLC) | Growth Inhibition | ~0.5 (50% inhibition at 1 µM) | [2] | |
| H292 (NSCLC) | Growth Inhibition | ~0.5 (50% inhibition at 1 µM) | [2] | |
| HeLa (Cervical Cancer) | Cytotoxicity | 0.21 µg/mL | [4] | |
| HepG2 (Liver Cancer) | Cytotoxicity | Lower than HeLa | [4] | |
| CD437 Analog 4 | HeLa (Cervical Cancer) | Cytotoxicity | 0.49 µg/mL | [4] |
| CD437 Analog 16 | HeLa (Cervical Cancer) | Cytotoxicity | 0.60 µg/mL | [4] |
NSCLC: Non-Small Cell Lung Carcinoma; wt: wild-type; mut: mutant
Mechanism of Action
The anticancer activity of adamantane-containing naphthoates is multifaceted, involving several distinct signaling pathways. A key feature of their mechanism is the ability to induce apoptosis through both retinoic acid receptor (RAR)-dependent and -independent pathways.
RAR-Independent Apoptosis Induction
A significant body of evidence suggests that the primary mechanism of apoptosis induction by CD437 is independent of the classical nuclear retinoic acid receptors.[1][3] This is a crucial characteristic, as many cancers develop resistance to traditional retinoid therapies.
One of the key RAR-independent mechanisms involves the lysosomal pathway . CD437 has been shown to induce lysosomal leakage, leading to the release of cathepsin D into the cytosol.[5] This, in turn, triggers a cascade of events, including the generation of reactive oxygen species (ROS) and subsequent activation of caspases, ultimately leading to apoptotic cell death.[5]
Another critical target of CD437 is DNA polymerase α (POLA1) , a key enzyme responsible for the initiation of DNA replication.[6][7] By directly binding to and inhibiting POLA1, CD437 stalls DNA replication, leading to S-phase cell cycle arrest and the induction of DNA double-strand breaks.[6][8] This DNA damage response is a potent trigger for apoptosis in cancer cells.
JNK Signaling Pathway Activation
The c-Jun N-terminal kinase (JNK) signaling pathway also plays a crucial role in mediating the apoptotic effects of CD437.[9] Activation of the JNK pathway is an upstream event that contributes to both the mitochondrial and caspase-8-dependent apoptotic pathways initiated by this compound.[9]
p53-Dependent and -Independent Apoptosis
CD437 can induce apoptosis through both p53-dependent and -independent mechanisms.[3] In cancer cells with wild-type p53, CD437 can induce the expression of p53 and its downstream targets, such as Bax and Killer/DR5, amplifying the apoptotic signal.[3] However, its ability to induce apoptosis in p53-mutant cells highlights its therapeutic potential in a broader range of cancers.[3]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the biological activity of adamantane-containing naphthoates.
Caption: Lysosomal pathway of CD437-induced apoptosis.
Caption: Inhibition of DNA Polymerase α by CD437.
Caption: Role of the JNK pathway in CD437-induced apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of adamantane-containing naphthoates.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard procedures for assessing cell viability and cytotoxicity.[10][11]
Objective: To determine the concentration-dependent effect of adamantane-containing naphthoates on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., H460, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Adamantane-containing naphthoate stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the adamantane-containing naphthoate in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
Objective: To quantify the induction of apoptosis by adamantane-containing naphthoates.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Adamantane-containing naphthoate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the adamantane-containing naphthoate at the desired concentrations for the specified time. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Synthesis of Adamantane-Containing Naphthoates
The synthesis of adamantane-containing naphthoates, such as Adapalene (a derivative of CD437), often involves multi-step synthetic routes. Key reactions include Suzuki-Miyaura or Negishi cross-coupling to form the biaryl backbone, followed by the introduction of the adamantyl group via Friedel-Crafts alkylation.[13][14][15][16][17][18][19]
General Synthetic Workflow
References
- 1. Dual mechanisms of action of the retinoid CD437: nuclear retinoic acid receptor-mediated suppression of squamous differentiation and receptor-independent induction of apoptosis in UMSCC22B human head and neck squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Determinants of AHPN (CD437)-Induced Growth Arrest and Apoptosis in Human Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of apoptosis induced by the synthetic retinoid CD437 in human non-small cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship and Anticancer Profile of Second-Generation Anti-MRSA Synthetic Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence of a lysosomal pathway for apoptosis induced by the synthetic retinoid CD437 in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anti-tumor Toxin CD437 is a Direct Inhibitor of DNA Polymerase α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antitumor toxin CD437 is a direct inhibitor of DNA polymerase α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. CD437, a synthetic retinoid, induces apoptosis in human respiratory epithelial cells via caspase-independent mitochondrial and caspase-8-dependent pathways both up-regulated by JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Mechanism of action of the atypical retinoid ST1926 in colorectal cancer: DNA damage and DNA polymerase α - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WO2008126104A2 - Novel process for preparation of adapalene - Google Patents [patents.google.com]
- 15. Mehtyl 6-[3-(1-adamanty)-4-methoxy phenyl]-2-naphthoate | 106685-41-0 [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. US7498461B2 - Method for the preparation of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid - Google Patents [patents.google.com]
- 19. newdrugapprovals.org [newdrugapprovals.org]
Methodological & Application
Synthesis of Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate, a key intermediate in the synthesis of the third-generation retinoid Adapalene, is of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis of this compound. Two primary synthetic strategies, Negishi cross-coupling and Suzuki-Miyaura coupling, are presented with comparative data and step-by-step methodologies. Furthermore, to provide a broader context for its application, the mechanism of action of Adapalene, the final active pharmaceutical ingredient derived from this intermediate, is elucidated through a signaling pathway diagram.
Introduction
This compound, also known as Adapalene Methyl Ester, is a crucial precursor to Adapalene.[1] Adapalene is a potent and selective agonist of retinoic acid receptors (RARs), primarily RARβ and RARγ, and is widely used in the topical treatment of acne vulgaris.[2][3][] The synthesis of the methyl ester intermediate is a critical step that dictates the overall yield and purity of the final drug substance. This document outlines two effective and commonly employed catalytic cross-coupling reactions for its preparation.
Data Presentation
Table 1: Comparison of Negishi and Suzuki-Miyaura Coupling Reactions for the Synthesis of this compound
| Parameter | Negishi Cross-Coupling | Suzuki-Miyaura Coupling |
| Aryl Halide | Methyl 6-bromo-2-naphthoate | Methyl 6-tosyl-naphthalene-2-carboxylate |
| Coupling Partner | (3-(adamantan-1-yl)-4-methoxyphenyl)zinc chloride | 4-methoxy-3-adamantyl-phenylboronic acid |
| Catalyst | NiCl₂/DPPE complex | Palladium-based catalysts (e.g., Pd(PPh₃)₄) or Nickel-based catalysts |
| Base | Not applicable (organometallic reagent) | Potassium phosphate or Potassium carbonate |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF), Water |
| Reported Yield | 50-88.83%[2][5][6] | 78-90%[3] |
| Key Considerations | Requires formation of a Grignard reagent and subsequent transmetalation with zinc chloride, which necessitates anhydrous conditions.[][7] | Boronic acids can be sensitive to purification, and the reaction may require careful optimization of the base and catalyst system.[7] |
Experimental Protocols
Protocol 1: Synthesis via Negishi Cross-Coupling
This protocol is adapted from procedures described in various patents and publications.[2][][5][6]
Step 1a: Formation of the Grignard Reagent
-
To a flask containing magnesium turnings (1.2 eq) under a nitrogen atmosphere, add a small volume of anhydrous tetrahydrofuran (THF).
-
Add a few drops of 1,2-dibromoethane to initiate the reaction.
-
Slowly add a solution of 2-(1-adamantyl)-4-bromoanisole (1.0 eq) in anhydrous THF to the activated magnesium turnings.
-
Maintain the reaction mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
Step 1b: Transmetalation to the Organozinc Reagent
-
In a separate flask, dissolve anhydrous zinc chloride (1.1 eq) in anhydrous THF.
-
Cool the Grignard reagent solution from Step 1a to 0 °C.
-
Slowly add the zinc chloride solution to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
Step 1c: Negishi Coupling Reaction
-
To the freshly prepared organozinc reagent, add methyl 6-bromo-2-naphthoate (0.9 eq).
-
Add the [bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl₂/DPPE) catalyst (0.02-0.05 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1N hydrochloric acid.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate) to yield this compound as a white to off-white solid.[2]
Protocol 2: Synthesis via Suzuki-Miyaura Coupling
This protocol is based on procedures outlined in patent literature.[3]
-
To a reaction flask, add methyl 6-tosyl-naphthalene-2-carboxylate (1.0 eq), 4-methoxy-3-adamantyl-phenylboronic acid (1.3 eq), and potassium phosphate (2.0 eq).
-
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a mixture of THF and water as the solvent.
-
Heat the reaction mixture to reflux for 24 hours, monitoring by TLC or HPLC.
-
After completion, cool the reaction to 50-55 °C and add water.
-
Acidify the mixture with acetic acid to a pH below 7.
-
Cool the mixture to 15 °C to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain this compound.
Visualizations
Synthesis Workflow
References
- 1. A Clinician’s Guide to Topical Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Adapalene? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 5. cdn.mdedge.com [cdn.mdedge.com]
- 6. Mechanism of action of adapalene for treating EGFR‐TKI‐induced skin disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adapalene - Wikipedia [en.wikipedia.org]
Application Note: Suzuki Coupling for the Synthesis of Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate, a key intermediate in the production of the third-generation topical retinoid, Adapalene. The synthesis is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document outlines the required materials, instrumentation, and a step-by-step experimental procedure. Additionally, it includes a summary of reaction parameters and reported yields to aid in reproducibility and optimization.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis, valued for its mild reaction conditions and tolerance of various functional groups.[1][2] This reaction typically involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex.[1][2] In the context of pharmaceutical manufacturing, the Suzuki coupling provides an efficient pathway for the synthesis of complex biaryl structures, such as the precursor to Adapalene. The target molecule, this compound, is synthesized by coupling (3-(adamantan-1-yl)-4-methoxyphenyl)boronic acid with Methyl 6-bromo-2-naphthoate.
Reaction Scheme
Caption: Suzuki coupling reaction for the synthesis of the target molecule.
Experimental Protocol
This protocol is a generalized procedure based on methodologies described in the literature.[3][4] Researchers should optimize conditions based on their specific laboratory setup and reagent purity.
Materials:
-
Methyl 6-bromo-2-naphthoate
-
(3-(adamantan-1-yl)-4-methoxyphenyl)boronic acid
-
Palladium catalyst (e.g., 5% Palladium on Carbon (Pd/C), Palladium(II) Acetate)
-
Base (e.g., Potassium Phosphate (K₃PO₄))
-
Solvent (e.g., Tetrahydrofuran (THF))
-
Deionized Water
-
Hydrochloric Acid (HCl), 1N solution
-
Dichloromethane (CH₂Cl₂)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Nitrogen or Argon gas
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for workup and purification
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine Methyl 6-bromo-2-naphthoate, (3-(adamantan-1-yl)-4-methoxyphenyl)boronic acid (typically 1.05 equivalents), the palladium catalyst, and the base.[3]
-
Solvent Addition and Inert Atmosphere: Add the solvent (e.g., THF) to the flask. Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen.
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 8 hours), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]
-
Workup:
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst.[3]
-
The filtrate is then acidified with a 1N HCl solution.[3]
-
Extract the aqueous layer with dichloromethane.[5]
-
Wash the organic layer sequentially with a 10% EDTA disodium salt solution and water.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[5]
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate.[5]
-
Stir the crude product in the solvent at an elevated temperature (e.g., 70°C) for about an hour, then cool to induce crystallization.[5]
-
Collect the solid product by filtration and dry under vacuum.
-
Data Presentation
The following table summarizes representative quantitative data for the Suzuki coupling synthesis of this compound.
| Parameter | Value / Compound | Molar Ratio | Reference |
| Aryl Halide | Methyl 6-bromo-2-naphthoate | 1.0 | [5] |
| Boronic Acid Derivative | (3-(adamantan-1-yl)-4-methoxyphenyl)boronic acid | 1.05 | [3] |
| Catalyst | 5% Palladium on Carbon (50% wet, Degussa type E105CA/W) | - | [3] |
| Base | Potassium Phosphate (K₃PO₄) | - | [6] |
| Solvent | Tetrahydrofuran (THF) | - | [3] |
| Reaction Temperature | Reflux | - | [3] |
| Reaction Time | 8 hours | - | [3] |
| Reported Yield | 50% (crude) | - | [5] |
Note: The yield can vary significantly based on the specific catalyst, base, and purification method used. A patent describes a similar coupling using an organozinc derivative with a NiCl2/DPPE catalyst, reporting a 78% yield after recrystallization.[7][8]
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7498461B2 - Method for the preparation of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid - Google Patents [patents.google.com]
- 4. WO2008126104A2 - Novel process for preparation of adapalene - Google Patents [patents.google.com]
- 5. Mehtyl 6-[3-(1-adamanty)-4-methoxy phenyl]-2-naphthoate | 106685-41-0 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate, a key intermediate in the production of the third-generation retinoid, Adapalene. The synthesis is centered around a Grignard reaction to form the pivotal aryl-aryl bond. This guide offers a comprehensive overview of the synthetic strategy, detailed experimental procedures, and a summary of relevant quantitative data to aid in the successful replication and optimization of this reaction.
Introduction
This compound is a crucial precursor in the industrial synthesis of Adapalene, a compound widely used for the topical treatment of acne vulgaris. The formation of the biaryl structure is a critical step, and various cross-coupling methodologies have been explored. Among these, the Grignard reaction offers a classical yet effective approach for carbon-carbon bond formation. This protocol details the preparation of the Grignard reagent from 2-(1-adamantyl)-4-bromoanisole and its subsequent coupling with methyl 6-bromo-2-naphthoate. While often followed by transmetalation to an organozinc (Negishi coupling) or organoboron (Suzuki coupling) species to improve yields and reduce side reactions, this note will focus on the core Grignard-based methodologies.[1][2]
Data Presentation
The following table summarizes quantitative data from various reported syntheses of this compound and its subsequent hydrolysis product, Adapalene. It is important to note that yields can vary significantly based on the specific coupling partners and catalysts used.
| Reaction Step | Starting Materials | Catalyst/Reagents | Solvent | Yield (%) | Melting Point (°C) | Reference |
| Grignard Formation & Coupling | 2-(1-adamantyl)-4-bromoanisole, Methyl 6-bromo-2-naphthoate | Mg, THF, ZnCl₂, NiCl₂(dppe) | THF | 50 | - | [3] |
| Suzuki-Miyaura Coupling | 3-(1-adamantyl)-4-methoxyphenylboronic acid, Methyl 6-bromo-2-naphthoate | Pd[P(Ph)₃]₄, K₂CO₃ | Dioxane | 88-92 | 222-225 | [4] |
| Suzuki-Miyaura Coupling | 3-(1-adamantyl)-4-methoxyphenylboronic acid pinacol ester, Methyl 6-bromo-2-naphthoate | Pd(OAc)₂, K₃PO₄ | - | 87 | - | [4] |
| Hydrolysis | This compound | NaOH | Ethylene Glycol | 96 | >320 | [4] |
Experimental Protocols
Protocol 1: Grignard Reagent Formation and Nickel-Catalyzed Cross-Coupling (Negishi-type)
This protocol describes the formation of the Grignard reagent followed by transmetalation to an organozinc species and subsequent nickel-catalyzed cross-coupling.
Materials:
-
2-(1-adamantyl)-4-bromoanisole
-
Magnesium turnings
-
1,2-Dibromoethane (for initiation)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Methyl 6-bromo-2-naphthoate
-
NiCl₂(dppe) (1,2-Bis(diphenylphosphino)ethane)dichloronickel(II)
-
1N Hydrochloric acid (HCl)
-
10% EDTA disodium salt solution
-
Dichloromethane
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, add magnesium turnings (1.26 g, 51.85 mmol) and anhydrous THF (10 mL).[3]
-
In the dropping funnel, prepare a solution of 2-(1-adamantyl)-4-bromoanisole (1.4 g, 4.36 mmol) and 1,2-dibromoethane (0.56 mL) in THF. Add a small amount of this solution to the magnesium turnings to initiate the reaction, which may require gentle heating to approximately 40°C.[3]
-
Once the reaction has initiated (indicated by bubbling and a color change), add the remaining solution of 2-(1-adamantyl)-4-bromoanisole (12.6 g, 39.25 mmol) in THF (40 mL) dropwise to maintain a gentle reflux.[3] After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Transmetalation to Organozinc Reagent:
-
Cross-Coupling Reaction:
-
To the resulting organozinc reagent, add methyl 6-bromo-2-naphthoate (8.0 g, 30 mmol) followed by the NiCl₂(dppe) catalyst (0.21 g).[3]
-
Continue to stir the reaction mixture at reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the THF.[3]
-
Treat the residue with dichloromethane (100 mL) and 1N HCl (100 mL). Separate the organic layer.[3]
-
Wash the organic layer sequentially with a 10% EDTA disodium salt solution and water.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
The crude product can be purified by recrystallization. For example, stir the crude solid in ethyl acetate (140 mL) at 70°C for 1 hour, then cool to 15°C and hold for 1 hour.[3]
-
Collect the solid by filtration and dry to yield this compound.[3]
-
Protocol 2: Synthesis via Suzuki-Miyaura Coupling
For comparison, a common alternative is the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with an aryl halide.
Materials:
-
3-(1-adamantyl)-4-methoxyphenylboronic acid
-
Methyl 6-bromo-2-naphthoate
-
Tetrakis(triphenylphosphine)palladium(0) (Pd[P(Ph)₃]₄)
-
Potassium carbonate (K₂CO₃)
-
Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 3-(1-adamantyl)-4-methoxyphenylboronic acid, methyl 6-bromo-2-naphthoate, and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0).[4]
-
Add a suitable solvent, such as dioxane, and an aqueous solution of a base, for example, potassium carbonate.[4]
-
Heat the mixture under reflux with vigorous stirring for several hours until the reaction is complete, as monitored by TLC or HPLC.
-
Upon completion, cool the reaction mixture and perform an appropriate work-up, which typically involves extraction with an organic solvent, washing with brine, and drying over an anhydrous salt.
-
The crude product is then purified, commonly by recrystallization from a suitable solvent like dimethylacetamide, to yield the pure this compound.[4]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of the target compound.
Chemical Reaction Pathway
Caption: Overall chemical transformation from starting materials to the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. US7498461B2 - Method for the preparation of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid - Google Patents [patents.google.com]
- 3. Mehtyl 6-[3-(1-adamanty)-4-methoxy phenyl]-2-naphthoate | 106685-41-0 [chemicalbook.com]
- 4. US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. - Google Patents [patents.google.com]
The Pivotal Role of Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate in Adapalene Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Adapalene, a third-generation topical retinoid, focusing on the critical intermediate, Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate. Adapalene is widely used in the treatment of acne vulgaris, and its synthesis via this intermediate is a key process in pharmaceutical manufacturing.[1]
Introduction
Adapalene, chemically known as 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, exerts its therapeutic effects by selectively binding to retinoic acid receptors (RAR), specifically subtypes RAR-β and RAR-γ.[1][2] The synthesis of Adapalene often proceeds through the formation of its methyl ester precursor, this compound. This intermediate is typically synthesized via a cross-coupling reaction, such as a Negishi or Suzuki coupling, followed by saponification to yield the final active pharmaceutical ingredient (API).[1][3] The purity and yield of this intermediate are crucial for the overall efficiency and cost-effectiveness of Adapalene production.
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Adapalene Methyl Ester, Adapalene Impurity E, Adapalene RC B |
| CAS Number | 106685-41-0[4] |
| Molecular Formula | C29H30O3[4] |
| Molecular Weight | 426.55 g/mol [4][5] |
| Appearance | White to Off-White Solid[4] |
Synthesis of this compound
The formation of the biaryl bond between the adamantyl-substituted phenyl ring and the naphthoate moiety is the cornerstone of Adapalene synthesis. The Negishi coupling, which involves an organozinc reagent, is a commonly employed method.
Experimental Protocol: Negishi Coupling
This protocol outlines the synthesis of this compound from 2-(1-adamantyl)-4-bromoanisole and methyl 6-bromo-2-naphthoate.
Materials:
-
2-(1-adamantyl)-4-bromoanisole
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
1,2-dibromoethane (initiator)
-
Anhydrous Zinc Chloride (ZnCl2)
-
Methyl 6-bromo-2-naphthoate
-
[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl2(dppe)) or similar palladium/nickel catalyst
-
Dichloromethane (DCM)
-
1N Hydrochloric acid (HCl)
-
10% EDTA disodium salt solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, nitrogen-purged flask, combine magnesium scraps and anhydrous THF. Add a small amount of 1,2-dibromoethane to initiate the reaction. A solution of 2-(1-adamantyl)-4-bromoanisole in THF is then added dropwise under reflux.[4]
-
Transmetalation to Organozinc: A solution of anhydrous zinc chloride in THF is slowly added to the freshly prepared Grignard reagent at reflux temperature.[3][4] The mixture is refluxed for approximately one hour.
-
Negishi Coupling: To the resulting organozinc reagent, add methyl 6-bromo-2-naphthoate followed by a catalytic amount of a nickel or palladium catalyst, such as NiCl2(dppe).[3][4] The reaction mixture is stirred at reflux for several hours and monitored for completion by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]
-
Work-up and Purification: After cooling, the reaction is quenched, typically with an aqueous solution of ammonium chloride.[3] The crude product is extracted with an organic solvent like dichloromethane. The organic layer is washed sequentially with 1N HCl, 10% EDTA disodium salt solution, and water, then dried over anhydrous sodium sulfate.[4] The solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate to yield this compound.[4]
Quantitative Data for Synthesis of the Intermediate
| Parameter | Value | Reference |
| Yield of Methyl Ester | ~50-78% | [4] |
| HPLC Purity of Methyl Ester | >97% | [6][7] |
Conversion of Intermediate to Adapalene (Saponification)
The final step in the synthesis is the hydrolysis of the methyl ester to the carboxylic acid, Adapalene.
Experimental Protocol: Saponification
Materials:
-
This compound
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
Hydrochloric Acid (HCl)
Procedure:
-
Hydrolysis: Dissolve the this compound in a mixture of THF and methanol.[1] Add an aqueous solution of sodium hydroxide or potassium hydroxide.[1] The mixture is heated to reflux and maintained for several hours until the hydrolysis is complete, as monitored by TLC or HPLC.[1]
-
Precipitation and Isolation: After cooling, the organic solvents are typically removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified with HCl to a pH of 1-2.[1] The resulting precipitate, Adapalene, is collected by filtration.
-
Purification: The crude Adapalene is washed thoroughly with water to remove inorganic salts and then dried under vacuum.[1] Further purification can be achieved by recrystallization from a solvent mixture such as THF and ethyl acetate or THF and n-heptane to yield high-purity Adapalene.[6]
Quantitative Data for Saponification and Final Product
| Parameter | Value | Reference |
| Yield of Adapalene from Methyl Ester | ~85-95% | |
| Overall Yield from Methyl 6-bromo-2-naphthoate | ~78.67% | [6] |
| HPLC Purity of Adapalene | >99.9% | [6] |
| Melting Point of Adapalene | 319-322 °C |
Visualizing the Synthesis and Workflow
To further elucidate the process, the following diagrams illustrate the chemical pathway and a typical experimental workflow.
Caption: Synthetic pathway for the key Adapalene intermediate.
Caption: Experimental workflow for Adapalene synthesis.
Conclusion
The synthesis of Adapalene via the this compound intermediate is a robust and scalable process. Careful control of reaction conditions during the Negishi coupling and subsequent saponification is essential for achieving high yields and purity of the final API. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of pharmaceutical development.
References
- 1. benchchem.com [benchchem.com]
- 2. New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mehtyl 6-[3-(1-adamanty)-4-methoxy phenyl]-2-naphthoate | 106685-41-0 [chemicalbook.com]
- 5. Adapalene methyl ester | C29H30O3 | CID 10526466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
Application Notes and Protocols: Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate in Dermatological Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate, also known as Adapalene Methyl Ester, is a key intermediate in the synthesis of Adapalene. Adapalene is a third-generation synthetic retinoid that has become a cornerstone in the topical treatment of various dermatological conditions, most notably acne vulgaris. Unlike its precursor, the dermatological activity and research focus are centered on Adapalene. This document provides detailed application notes and protocols for Adapalene, derived from its intermediate, to guide researchers in its study and application.
Adapalene is a selective agonist of retinoic acid receptors (RARs), specifically RARβ and RARγ.[1] This selectivity is believed to contribute to its favorable therapeutic window, offering comparable efficacy to older retinoids with a reduced potential for skin irritation.[1][2] Its mechanism of action involves the modulation of cellular differentiation, keratinization, and inflammation, addressing key pathogenic factors in acne.[1][3]
Application Notes
Mechanism of Action
Adapalene exerts its therapeutic effects through a multi-faceted mechanism:
-
Selective RAR Agonism: Adapalene preferentially binds to and activates RARβ and RARγ.[1] This interaction leads to the formation of a heterodimer with the retinoid X receptor (RXR). The Adapalene-RAR/RXR complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription.[4]
-
Normalization of Keratinization: By regulating gene expression, Adapalene normalizes the differentiation of follicular epithelial cells. This action prevents the formation of microcomedones, the precursors to all acne lesions.[3]
-
Anti-inflammatory Effects: Adapalene exhibits significant anti-inflammatory properties. It inhibits the expression of pro-inflammatory mediators and down-regulates the activity of transcription factors like activator protein-1 (AP-1), which are involved in the inflammatory cascade of acne.[5]
Dermatological Applications
The primary and FDA-approved indication for Adapalene is the topical treatment of acne vulgaris.[6] It is effective against both non-inflammatory (comedones) and inflammatory (papules and pustules) lesions. Off-label uses in dermatological research and practice include the management of:
-
Photoaging
-
Pigmentary disorders
-
Keratosis pilaris
-
Other disorders of keratinization
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies on Adapalene.
Table 1: Receptor Binding and Transactivation Potency of Adapalene
| Parameter | RARα | RARβ | RARγ | RXRα | Reference |
| Dissociation Constant (Kd) (nM) | 1100 | 34 | 130 | >>1000 | [1] |
| Transactivation Potency (AC50) (nM) | 22 | 2.2 - 2.3 | 9.3 | >1000 | [7] |
Table 2: Clinical Efficacy of Adapalene in Acne Vulgaris (12-Week Treatment)
| Adapalene Formulation | Comparator | Total Lesion Reduction (%) | Inflammatory Lesion Reduction (%) | Non-inflammatory Lesion Reduction (%) | Reference |
| Adapalene 0.1% Gel | Tretinoin 0.025% Gel | 49 | 48 | 46 | [2] |
| Adapalene 0.3% Gel | Adapalene 0.1% Gel | Superior to 0.1% | 57.5 | More effective than 0.1% | [1] |
| Adapalene 0.1% Lotion | Vehicle | Significantly superior | Significantly superior | Significantly superior | [1] |
| Adapalene 0.3% Gel (52-week study) | Baseline | >75 (at 52 weeks) | >75 (at 52 weeks) | >75 (at 52 weeks) | [3] |
Table 3: Incidence of Common Adverse Events in Clinical Trials of Adapalene
| Adverse Event | Adapalene 0.1% Gel (%) | Adapalene 0.3% Gel (%) | Reference |
| Dry Skin | 16 | 8.2 (at 3 months) | [3][5] |
| Skin Discomfort/Burning | 23 | 7.6 (at 3 months) | [3][5] |
| Scaling/Peeling | - | 2.5 (at 3 months) | [3] |
| Erythema (Redness) | 5 | - | [5] |
| Pruritus (Itching) | 12 | - | [5] |
Table 4: Effect of Adapalene on Gene Expression in Human Skin
| Gene | Treatment | Fold Change/Effect | Reference |
| CRABP-II mRNA | Adapalene 0.1% Gel/Cream | Significant increase (P < 0.01) | [8] |
| Transglutaminase-1 (TG1) mRNA | Retinoic Acid | Complete inhibition of induced expression | [9] |
| Keratin 1 (K1) & Keratin 10 (K10) mRNA | All-trans-retinoic acid | Suppression | [10] |
Experimental Protocols
Protocol 1: Retinoic Acid Receptor (RAR) Competitive Binding Assay
This assay determines the binding affinity of a test compound (e.g., Adapalene) to a specific RAR subtype by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50) of Adapalene for RARβ and RARγ.
Materials:
-
Recombinant human RARβ and RARγ proteins
-
Radiolabeled ligand (e.g., [³H]-all-trans-retinoic acid)
-
Unlabeled Adapalene
-
Assay Buffer
-
Wash Buffer (ice-cold PBS)
-
96-well filter plates
-
Scintillation counter and fluid
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of unlabeled Adapalene.
-
Incubation: In a 96-well plate, combine the recombinant RAR protein, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled Adapalene in the assay buffer.
-
Equilibration: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radiolabeled ligand as a function of the logarithm of the Adapalene concentration.
-
Determine the IC50 value from the resulting curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[4]
-
Protocol 2: RAR Transactivation Assay
This cell-based assay measures the ability of a compound to activate a specific RAR subtype and induce the expression of a reporter gene.
Objective: To determine the half-maximal effective concentration (EC50) of Adapalene for activating RARβ and RARγ.
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Expression vector for the specific RAR subtype (RARβ or RARγ)
-
Reporter plasmid containing a retinoic acid response element (RARE) linked to a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Adapalene
-
Cell lysis buffer
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture the mammalian cells and co-transfect them with the RAR expression vector and the RARE-reporter plasmid.
-
Treatment: After transfection, treat the cells with varying concentrations of Adapalene.
-
Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Lyse the cells to release the cellular contents, including the reporter protein.
-
Luciferase Assay: Add the luciferase substrate to the cell lysates and measure the resulting luminescence using a luminometer. The light output is proportional to the level of reporter gene expression.
-
Data Analysis:
-
Normalize the luciferase activity to a control for transfection efficiency (e.g., co-transfected Renilla luciferase).
-
Plot the normalized luciferase activity as a function of the logarithm of the Adapalene concentration.
-
Determine the EC50 value from the dose-response curve.
-
Protocol 3: In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RHE) Model
This protocol provides a method to assess the skin irritation potential of a topical formulation of Adapalene.
Objective: To evaluate the potential of an Adapalene formulation to cause skin irritation.
Materials:
-
Reconstructed Human Epidermis (RHE) tissue models (e.g., EpiDerm™, SkinEthic™)
-
Assay medium
-
Adapalene test formulation
-
Positive control (e.g., 5% Sodium Dodecyl Sulfate)
-
Negative control (e.g., Phosphate-Buffered Saline)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Isopropanol
-
Microplate reader
Procedure:
-
Tissue Equilibration: Upon receipt, equilibrate the RHE tissues in assay medium overnight in a humidified incubator at 37°C and 5% CO₂.
-
Topical Application: Apply a defined amount of the Adapalene test formulation, positive control, and negative control to the surface of the RHE tissues.
-
Exposure: Incubate the tissues with the test substances for a specified period (e.g., 60 minutes).
-
Washing: Thoroughly wash the surface of the tissues to remove the test substances.
-
Post-incubation: Transfer the tissues to fresh assay medium and incubate for a post-exposure period (e.g., 42 hours).[11]
-
Viability Assessment (MTT Assay):
-
Incubate the tissues with MTT solution. Viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Extract the formazan from the tissues using isopropanol.
-
Measure the optical density of the formazan solution using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of tissue viability for the Adapalene-treated group relative to the negative control.
-
A significant reduction in viability compared to the negative control indicates irritation potential. A viability of ≤ 50% is often used as a threshold for classifying a substance as an irritant.[8]
-
Visualizations
Caption: Adapalene Signaling Pathway.
Caption: RAR Competitive Binding Assay Workflow.
References
- 1. Adapalene [sigmaaldrich.com]
- 2. Adapalene, a new chemical entity with retinoid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Articles [globalrx.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Adapalene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Adapalene 0.1% gel and adapalene 0.1% cream stimulate retinoic acid receptor mediated gene transcription without significant irritative effects in the skin of healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of transglutaminase 1 gene expression by 12-O-tetradecanoylphorbol-13-acetate, dexamethasone, and retinoic acid in cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols for RAR Agonist Studies using Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate, also known as Adapalene Methyl Ester, is a key chemical intermediate in the synthesis of Adapalene.[1] Adapalene is a third-generation synthetic retinoid, which selectively targets retinoic acid receptors (RARs), specifically RARβ and RARγ.[1][2] While this compound is primarily a precursor, its structural similarity to Adapalene suggests its potential use in RAR agonist studies, either as a direct ligand or as a control compound. This document provides detailed application notes and experimental protocols for researchers investigating the RAR agonist potential of this compound.
Retinoid acid receptors are nuclear hormone receptors that, upon ligand binding, act as transcription factors to regulate gene expression. This signaling pathway is crucial in various biological processes, including cell proliferation, differentiation, and apoptosis.[3] Dysregulation of RAR signaling is implicated in several diseases, making RARs attractive therapeutic targets.
Data Presentation
Table 1: Receptor Selectivity and Biological Activity of Adapalene
| Parameter | Value | Receptor Subtype | Comments |
| Receptor Binding | Selective Agonist | RARβ and RARγ | Adapalene shows preferential binding to RARβ and RARγ subtypes over RARα.[1][2] |
| Transactivation | No significant activity | RXRα | Does not exhibit transactivating potential for Retinoid X Receptor alpha (RXRα).[4] |
| Cellular Activity | Comedolytic activity | In vivo (Rhino mouse model) | Demonstrates the ability to reduce the formation of comedones.[4] |
| Anti-inflammatory Effect | Moderate-to-potent | In vitro and in vivo models | Exhibits significant anti-inflammatory properties.[4] |
Signaling Pathway
The canonical signaling pathway for RAR agonists involves the binding of the ligand to the RAR, which is typically heterodimerized with a Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.
Experimental Protocols
The following are detailed protocols for key experiments to assess the RAR agonist activity of this compound.
Protocol 1: RAR Ligand Binding Assay (Radioligand Displacement)
This protocol determines the binding affinity of the test compound to RAR subtypes by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Human recombinant RARα, RARβ, and RARγ ligand-binding domains (LBDs)
-
[³H]-all-trans retinoic acid (ATRA) or other suitable radioligand
-
Test compound: this compound
-
Binding buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the binding buffer.
-
In a 96-well plate, add the RAR-LBD, [³H]-radioligand at a concentration close to its Kd, and varying concentrations of the test compound.
-
For non-specific binding control wells, add a high concentration of a known unlabeled RAR agonist.
-
Incubate the plate for 2-4 hours at 4°C to reach equilibrium.
-
Separate the bound from free radioligand using a filter-binding apparatus.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value.
Protocol 2: RAR-Mediated Transcriptional Activation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of the test compound to activate RAR-mediated gene transcription.
Materials:
-
HEK293T or other suitable mammalian cell line.
-
Expression vectors for RARα, RARβ, or RARγ.
-
A reporter plasmid containing a luciferase gene under the control of a RARE promoter.
-
A control plasmid expressing Renilla luciferase for normalization.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Transfection reagent.
-
Test compound: this compound.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the RAR expression vector, the RARE-luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours to allow for gene expression.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.
Disclaimer
The provided protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup, including cell lines, reagents, and instrumentation. The biological activity data presented is for Adapalene, the active metabolite of this compound, and should be used as a reference for designing and interpreting experiments with the methyl ester compound.
References
Application Notes and Protocols for Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate (Adapalene Methyl Ester) in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate, also known as Adapalene Methyl Ester, is the methyl ester form of Adapalene. Adapalene is a third-generation synthetic retinoid characterized by its selective agonist activity towards Retinoic Acid Receptors (RARs), specifically RARβ and RARγ.[1] This selective binding profile is believed to contribute to its therapeutic efficacy with an improved tolerance profile compared to other retinoids.[1]
These application notes provide a comprehensive overview of in vitro cell-based assays relevant to the study of this compound. The protocols detailed below are designed to assess its biological activity, including receptor activation, effects on cell proliferation and apoptosis, and its potential to modulate gene expression.
Signaling Pathway
Adapalene exerts its effects by modulating gene transcription. After entering the cell, it binds to the nuclear retinoic acid receptors RARβ and RARγ. This complex then forms a heterodimer with the Retinoid X Receptor (RXR). The resulting Adapalene-RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription and subsequent cellular responses, such as regulation of cell differentiation, proliferation, and inflammation.
Caption: Adapalene Methyl Ester Signaling Pathway.
Quantitative Data Summary
The following tables summarize quantitative data for Adapalene, the active form of this compound, from various in vitro cell-based assays.
Table 1: Retinoic Acid Receptor (RAR) Transactivation Potency
| Compound | Receptor Subtype | Assay Type | Cell Line | EC50 (nM) | Reference |
| Adapalene | RARβ | Luciferase Reporter | - | Data not available | [2] |
| Adapalene | RARγ | Luciferase Reporter | - | Data not available | [2] |
Note: While Adapalene is known to be a selective agonist for RARβ and RARγ, specific EC50 values from publicly available literature are limited. Researchers should determine these values empirically using the protocol below.
Table 2: Anti-proliferative Activity (IC50 Values)
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| RM-1 | Prostate Cancer | 24 | 8.23 | [3] |
| RM-1 | Prostate Cancer | 48 | 3.08 | [3] |
| AMO1 | Multiple Myeloma | 72 | 1.76 ± 0.39 | [4] |
| JJN3 | Multiple Myeloma | 72 | 9.10 ± 1.85 | [4] |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 72 | 1.83 ± 0.46 | [4] |
| CEM/ADR5000 | Multidrug-Resistant T-ALL | 72 | 2.30 ± 0.09 | [4] |
| PBMCs | Healthy Leukocytes | 72 | 36.72 ± 0.64 | [4] |
Experimental Protocols
RAR Transactivation Assay (Luciferase Reporter Assay)
This assay measures the ability of this compound to activate RARβ and RARγ, leading to the expression of a luciferase reporter gene.
Materials:
-
Cell line stably co-transfected with an expression vector for human RARβ or RARγ and a reporter plasmid containing a RARE upstream of the luciferase gene (e.g., HEK293T).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
This compound stock solution (in DMSO).
-
Positive control (e.g., all-trans-Retinoic Acid).
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed the transfected cells into a 96-well plate at a density of 1-5 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the positive control in serum-free medium.
-
Remove the culture medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (DMSO).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a luminometer.
-
Calculate the fold induction relative to the vehicle control and plot a dose-response curve to determine the EC50 value.
Caption: RAR Transactivation Assay Workflow.
Cell Proliferation Assay (CCK-8 Assay)
This assay determines the effect of this compound on the proliferation and viability of cells.[3]
Materials:
-
Target cell line (e.g., RM-1 prostate cancer cells).[3]
-
Cell culture medium.
-
This compound stock solution.
-
96-well cell culture plates.
-
Cell Counting Kit-8 (CCK-8) reagent.
-
Microplate reader.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with increasing concentrations of this compound for 24 or 48 hours.[3]
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[3]
-
Measure the absorbance at 450 nm using a microplate reader.[3]
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by this compound.
Materials:
-
Target cell line.
-
Cell culture medium.
-
This compound stock solution.
-
6-well plates.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of the test compound for a specified time (e.g., 48 or 72 hours).[4]
-
Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Caption: Apoptosis Assay Workflow.
DNA Binding Assay (UV-Visible Spectroscopy)
This assay evaluates the interaction of this compound with DNA.
Materials:
-
Calf Thymus DNA (ct-DNA).
-
Tris-HCl buffer (pH 7.4).
-
This compound stock solution.
-
UV-Visible spectrophotometer.
-
Quartz cuvettes (1 cm path length).
Protocol:
-
Prepare a stock solution of ct-DNA in Tris-HCl buffer. The concentration can be determined by the absorbance at 260 nm.
-
Prepare a solution of this compound in the same buffer.
-
Record the UV-Vis spectrum of the compound alone.
-
Titrate the compound solution with increasing concentrations of ct-DNA.
-
Record the UV-Vis spectrum after each addition of DNA.
-
Analyze the changes in the absorption spectrum (hypochromism or hyperchromism and red or blue shift) to determine the binding mode.
-
Calculate the binding constant (Kb) using the Wolfe-Shimer equation or similar methods.
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to consult the primary literature for further details. All experiments should be conducted in accordance with institutional safety guidelines. For research use only. Not for use in diagnostic procedures.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis and improving the yield of Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate. This molecule is typically synthesized via a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | The Pd(0) active catalyst may not be forming or may have decomposed. Ensure the quality of your palladium source and ligands. Consider using a pre-catalyst to ensure the presence of the active species.[1] |
| Suboptimal Ligand Choice | The ligand is crucial for an efficient catalytic cycle, especially with sterically hindered substrates like the adamantyl-containing fragment.[2][3] Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) which are effective for coupling sterically hindered substrates.[4] |
| Inappropriate Base | The base is crucial for activating the boronic acid/ester but can also promote side reactions.[5] Milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[3][5] |
| Poor Solvent Selection | The solvent system must solubilize the reactants and the catalyst.[1] Common solvents for Suzuki coupling include toluene, dioxane, and DMF, often with a small amount of water.[6] |
| Reaction Temperature Too Low | Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier for oxidative addition and reductive elimination.[3][7] |
| Reagent Degradation | Boronic acids can be unstable and undergo protodeboronation.[5] Use fresh, high-purity reagents. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[5] |
Issue 2: Significant Homocoupling of the Boronic Acid/Ester
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | Oxygen can facilitate the palladium-catalyzed oxidative coupling of boronic acid molecules.[2][5] Rigorously degas your solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[5] |
| Palladium(II) Precatalyst | Some Pd(II) sources can promote homocoupling during their in-situ reduction to Pd(0).[1] Consider using a Pd(0) source like Pd(PPh₃)₄. |
| High Reaction Temperature | Elevated temperatures can sometimes favor homocoupling. If possible, try running the reaction at a lower temperature, although this may not be feasible for sterically hindered substrates. |
Issue 3: Protodeboronation of the Boronic Acid/Ester
| Potential Cause | Troubleshooting Steps |
| Presence of Protic Sources | Water can be a proton source for protodeboronation, a major side reaction where the boronic acid/ester group is replaced by a hydrogen atom.[5] While some Suzuki protocols use aqueous bases, consider using anhydrous conditions if protodeboronation is a significant issue. |
| Strong Base | Strong bases can promote protodeboronation.[3] Use milder bases such as K₂CO₃, Cs₂CO₃, or KF.[3] |
| Extended Reaction Times | Prolonged exposure to reaction conditions can increase the likelihood of protodeboronation. Monitor the reaction progress and work it up as soon as it is complete. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for the synthesis of this compound?
A1: A Suzuki-Miyaura cross-coupling is the most logical approach. This would involve reacting either methyl 6-bromo-2-naphthoate with (3-(adamantan-1-yl)-4-methoxyphenyl)boronic acid or methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate with 1-(5-bromo-2-methoxyphenyl)adamantane . The reactivity of the aryl halide follows the general trend I > Br > OTf >> Cl.[5]
Q2: Which palladium catalyst and ligand combination is best for this sterically hindered coupling?
A2: For sterically demanding couplings, a combination of a palladium source like Pd(OAc)₂ or a pre-catalyst with a bulky, electron-rich phosphine ligand is recommended.[2][3] Ligands such as Butyldi-1-adamantylphosphine have proven effective for Suzuki couplings due to their steric bulk and electron-donating properties.[2] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are also highly effective.[4]
Q3: How can I minimize the formation of impurities?
A3: To minimize impurities, ensure you are using high-purity reagents and anhydrous, degassed solvents.[1][5] Maintaining a strict inert atmosphere is crucial to prevent oxygen-mediated side reactions like homocoupling.[4][5] Monitoring the reaction by TLC or GC-MS can help determine the optimal reaction time to avoid the formation of degradation products.[1]
Q4: My starting materials are not very soluble in the reaction solvent. What can I do?
A4: Solubility is a critical factor.[6] You may need to screen different solvents or solvent mixtures. Common choices include toluene, dioxane, DMF, or THF, sometimes with water as a co-solvent.[6] For particularly insoluble substrates, functionalizing the starting materials to enhance solubility might be a consideration, although this would add steps to your synthesis.[6]
Data Presentation
The following table presents illustrative data on how different parameters can affect the yield of a sterically hindered Suzuki coupling, based on general principles found in the literature. This data is representative and intended to guide optimization efforts.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | <10 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 65 |
| 3 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Dioxane | 100 | 85 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Dioxane | 110 | 92 |
| 5 | Pd(OAc)₂ (2) | Butyldi-1-adamantylphosphine (4) | Cs₂CO₃ (2) | Toluene | 110 | 88 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling:
-
Reagent Preparation : In a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[1]
-
Catalyst and Ligand Addition : Add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).[1]
-
Degassing : Seal the flask with a septum and perform at least three cycles of vacuum followed by backfilling with an inert gas (argon or nitrogen).[1]
-
Solvent Addition : Add the degassed solvent (e.g., dioxane, 5 mL) via syringe. If an aqueous base is used, add degassed water (e.g., 0.5 mL).[1]
-
Reaction : Place the flask in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir for the required time (typically 12-24 hours).[1] Monitor the reaction progress by TLC or GC-MS.
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification : Purify the crude product by flash column chromatography.[4]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
Technical Support Center: Purification of Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate. This guide addresses common issues encountered during the purification process, offering detailed experimental protocols and data to facilitate the isolation of a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: The synthesis of this molecule typically involves a cross-coupling reaction, such as a Suzuki-Miyaura or Negishi coupling. Common impurities originating from these reactions include:
-
Homo-coupling byproducts: Such as 3,3'-di(1-adamantyl)-4,4'-dimethoxy-1,1'-biphenyl, which results from the coupling of two adamantyl-phenyl fragments.
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Unreacted starting materials: Including 2-(1-adamantyl)-4-bromoanisole, methyl 6-bromo-2-naphthoate, or the corresponding boronic acids/esters.
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Dehalogenated starting materials: For instance, methyl 2-naphthoate, where the bromine atom has been replaced by a hydrogen.
-
Byproducts from the boronic acid: In the case of Suzuki coupling, boronic acid derivatives can undergo oxidation or form boroxines.
Q2: How can I effectively remove the palladium catalyst after the coupling reaction?
A2: Residual palladium can be removed by several methods. A common approach is to filter the reaction mixture through a pad of celite or silica gel. For homogeneous palladium catalysts, treatment with a metal scavenger can be effective. Following these treatments, standard purification procedures like recrystallization or column chromatography will further reduce palladium content.
Q3: My purified product shows a broad melting point range. What does this indicate?
A3: A broad melting point range is a strong indicator of impurities. The presence of even small amounts of byproducts or residual solvents can disrupt the crystal lattice of the final product, leading to a depression and broadening of the melting point. Further purification is recommended to obtain a sharp melting point, which for the pure compound is reported to be around 223-225°C.
Q4: I am having trouble with the solubility of the crude product for purification. What solvents are recommended?
A4: this compound is a large, relatively nonpolar molecule with limited solubility in many common solvents. For recrystallization, solvents such as hot ethyl acetate, tetrahydrofuran (THF), and methyl ethyl ketone have been reported to be effective.[1][2] It is sparingly soluble in chloroform. For column chromatography, a mixture of a nonpolar solvent like hexane or heptane with a more polar solvent such as ethyl acetate or dichloromethane is a good starting point.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield after purification | - Incomplete reaction. - Product loss during work-up and transfers. - Suboptimal recrystallization conditions (e.g., using too much solvent). - Co-elution of product with impurities during chromatography. | - Monitor the reaction by TLC or HPLC to ensure completion. - Minimize transfers and ensure complete extraction during work-up. - For recrystallization, use the minimum amount of hot solvent required to dissolve the crude product. - Optimize the mobile phase for column chromatography to achieve better separation. |
| Presence of homo-coupling byproduct in the final product | - The homo-coupling product often has a similar polarity to the desired product, making separation difficult. | - Meticulous column chromatography with a shallow gradient of a suitable solvent system (e.g., hexane/ethyl acetate) is often necessary. - Multiple recrystallizations may be required. Consider using a different solvent system for each recrystallization to target different impurities. |
| Product "oils out" during recrystallization | - The boiling point of the solvent is higher than the melting point of the impure product. - The solution is supersaturated to a high degree. | - Use a lower-boiling point solvent or a solvent mixture. - Cool the solution more slowly to allow for controlled crystal growth. - Add a seed crystal to induce crystallization at a higher temperature. |
| Column chromatography provides poor separation | - Inappropriate solvent system (mobile phase). - Column overloading. - Irregular packing of the stationary phase. | - Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find the optimal mobile phase for separation. A good starting point is a mixture of hexanes and ethyl acetate. - Ensure the amount of crude product loaded is appropriate for the size of the column. - Carefully pack the column to avoid channels and cracks in the silica gel. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization based on the impurity profile of the crude product.
-
Solvent Selection: Based on literature, hot ethyl acetate is a suitable solvent for recrystallization.[3] Alternatively, a mixture of tetrahydrofuran (THF) and a non-polar solvent like n-heptane can be effective.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Alternative Recrystallization Protocol:
A reported high-purity recrystallization involves dissolving the crude product in refluxing THF, followed by the addition of n-heptane to induce crystallization upon cooling. This method has been reported to yield a product with a purity of over 99.7%.
Protocol 2: Purification by Column Chromatography
This protocol provides a general framework for purification by flash column chromatography. The optimal solvent system should be determined by preliminary TLC analysis.
-
Stationary Phase: Silica gel (230-400 mesh) is a suitable stationary phase.
-
Mobile Phase Selection: A good starting point for the mobile phase is a mixture of hexane and ethyl acetate. The ratio should be optimized using TLC to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product.
-
Column Packing: Prepare a slurry of the silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb the sample onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Begin elution with the least polar mobile phase composition. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Solvent System | Typical Purity | Advantages | Disadvantages |
| Recrystallization | Ethyl Acetate | >98% | Simple, scalable, can be highly effective for removing impurities with different solubility profiles. | Yield can be lower due to product solubility in the mother liquor. May not be effective for impurities with similar solubility. |
| Recrystallization | THF/n-Heptane | >99.7% | Can achieve very high purity. | Requires careful control of solvent addition and cooling rate. |
| Column Chromatography | Hexane/Ethyl Acetate Gradient | >99% | Highly effective for separating compounds with similar polarities. Adaptable to a wide range of impurities. | More time-consuming and requires larger volumes of solvent compared to recrystallization. Can be less scalable. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Relationship between the target product and common synthesis byproducts.
References
"Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate" stability and storage conditions
Technical Support Center: Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate
This technical support guide provides essential information on the stability and storage of this compound, addressing potential issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is primarily influenced by its chemical structure, which includes a methyl ester, a naphthalene core, and an adamantane substituent. Key factors that can lead to degradation include exposure to high temperatures, light (particularly UV), and non-neutral pH conditions which can catalyze hydrolysis of the ester group. While the naphthalene and adamantane moieties contribute to overall stability, the ester linkage is the most likely site of degradation.[1][2][3]
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term storage, it is recommended to keep this compound in a cool, dark, and dry environment.[4] Specifically, storage at 2-8°C in a tightly sealed, amber glass vial is advisable to protect it from light, moisture, and atmospheric oxygen.[5] For extended periods, storage at -20°C can further enhance stability.
Q3: Is this compound susceptible to hydrolysis?
A3: Yes, the methyl ester group in the molecule is susceptible to hydrolysis, which would yield the corresponding carboxylic acid and methanol. This reaction is generally slow at neutral pH but can be accelerated by acidic or basic conditions.[2] Therefore, it is crucial to avoid contact with strong acids or bases during storage and handling.
Q4: How does the adamantane group affect the compound's stability?
A4: The adamantane moiety is a rigid and highly stable hydrocarbon cage.[6][7] Its incorporation into the molecule is expected to enhance overall stability and lipophilicity.[7][8] The adamantane structure itself is not prone to degradation under typical laboratory conditions.
Q5: What are the potential degradation products I should be aware of?
A5: The most probable degradation product is the corresponding carboxylic acid, 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic acid, formed via hydrolysis of the methyl ester. Under harsh oxidative or photolytic conditions, degradation of the naphthalene ring could also occur, leading to more complex mixtures.[9][10]
Stability Profile Summary
The following table summarizes the likely impact of various environmental factors on the stability of this compound, based on the general chemical properties of its functional groups.
| Condition | Potential Impact | Mitigation Strategy |
| Temperature | Elevated temperatures can accelerate degradation reactions, particularly hydrolysis. Aromatic esters generally have good thermal stability.[11] | Store at 2-8°C for short-term and -20°C for long-term storage. Avoid exposure to high heat. |
| Light | Naphthalene derivatives can be susceptible to photodegradation upon exposure to UV light.[3][9][10] | Store in amber or opaque containers to protect from light.[5] |
| Humidity/Moisture | The presence of water can facilitate the hydrolysis of the methyl ester group.[2] | Store in a tightly sealed container in a dry environment or desiccator. |
| pH | Acidic or basic conditions can catalyze the hydrolysis of the ester. The rate of hydrolysis is significantly slower at neutral pH.[2] | Maintain neutral pH conditions. Use aprotic solvents where possible. Avoid contact with strong acids and bases. |
| Oxygen/Air | While the core structure is relatively stable, long-term exposure to oxygen could potentially lead to oxidation, especially under elevated temperature or light exposure. | Store in a tightly sealed container, and for sensitive applications, consider flushing the container with an inert gas like argon or nitrogen. |
Experimental Protocols
Protocol: Accelerated Stability Study for Aromatic Esters
This protocol outlines a general method for assessing the stability of an aromatic ester like this compound under accelerated conditions.
1. Objective: To evaluate the stability of the compound under stressed conditions (elevated temperature and humidity) over a defined period.
2. Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
pH buffers (pH 4, 7, 9)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Stability chambers (e.g., 40°C/75% RH)
-
Amber glass vials with PTFE-lined caps
3. Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the compound.
-
Prepare stock solutions in a suitable solvent (e.g., acetonitrile).
-
For hydrolysis studies, dilute the stock solution in the respective pH buffers to a final concentration suitable for HPLC analysis.
-
-
Time Points:
-
Establish a schedule for sample analysis (e.g., T=0, 1, 2, 4, and 8 weeks).
-
-
Storage Conditions:
-
Place the prepared sample vials in a stability chamber set to accelerated conditions (e.g., 40°C and 75% relative humidity).
-
Protect samples from light by using amber vials or by wrapping them in aluminum foil.
-
-
Analysis:
-
At each time point, remove a sample vial from the chamber.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the sample by a validated HPLC method to determine the purity of the compound and identify any degradation products.
-
The mobile phase could consist of a gradient of acetonitrile and water. Detection can be performed at the λmax of the naphthalene chromophore.
-
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Plot the percentage of the compound remaining versus time to determine the degradation rate.
-
Characterize any significant degradation products using techniques like LC-MS.
Visual Guides
Troubleshooting Stability Issues
The following flowchart provides a systematic approach to troubleshooting potential stability problems encountered during experimentation.
Caption: Troubleshooting flowchart for stability issues.
Potential Degradation Pathways
This diagram illustrates the most likely degradation pathways for this compound.
Caption: Potential degradation pathways of the compound.
References
- 1. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. edenbotanicals.com [edenbotanicals.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. Adamantane - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D4EA00125G [pubs.rsc.org]
- 11. zslubes.com [zslubes.com]
Technical Support Center: Overcoming Assay Challenges with Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low aqueous solubility of "Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate" (also known as Adapalene Methyl Ester) in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous assay buffer. What are the initial steps I should take?
A1: Due to its hydrophobic nature, incorporating a bulky adamantyl group and an aromatic naphthoate moiety, this compound exhibits very low solubility in aqueous solutions.[1][2] The initial and most common approach is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution before diluting it into your aqueous assay buffer.[3]
Recommended starting solvents include:
-
Dimethyl sulfoxide (DMSO) : This is the most widely used solvent for preparing stock solutions of hydrophobic compounds for biological assays.[3][4]
-
Ethanol
-
Methanol
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N,N-Dimethylformamide (DMF)
It is crucial to be aware that the final concentration of the organic solvent in your assay should be kept to a minimum (typically ≤1%, and often as low as 0.1%) to avoid solvent-induced artifacts or toxicity in cell-based assays.[5] Always include a vehicle control in your experimental design, which contains the same final concentration of the solvent as your test conditions.
Q2: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous buffer. What should I do?
A2: This is a common issue known as "precipitation upon dilution." Several strategies can be employed to mitigate this:[4]
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Optimize the Dilution Protocol : Instead of adding the aqueous buffer to your DMSO stock, add the DMSO stock directly to the final volume of the assay medium with vigorous mixing.[4] This helps to rapidly disperse the compound.
-
Use a higher percentage of co-solvent : If your assay can tolerate it, slightly increasing the final concentration of the organic solvent might be necessary. However, this should be done with caution and validated with appropriate controls.
-
Employ solubility enhancers : Consider adding solubilizing agents to your assay buffer. These can include surfactants, cyclodextrins, or co-solvents.[6][7]
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Sonication : After dilution, briefly sonicating the solution can help to break up aggregates and improve dispersion.[5]
Q3: What are some common solubility enhancers I can use, and at what concentrations?
A3: Several categories of excipients can be used to improve the solubility of hydrophobic compounds. The choice of agent and its concentration depends on the specific requirements of your assay (e.g., cell-based vs. biochemical).[7]
Troubleshooting Guides
Guide 1: Systematic Approach to Solubilization
If you are encountering persistent solubility issues, a systematic approach to identify the optimal solubilization strategy is recommended. This involves screening different solvents and solubilizing agents.
Experimental Workflow for Solubility Screening
References
- 1. nbinno.com [nbinno.com]
- 2. New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate, a key intermediate in the production of Adapalene.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
A1: The synthesis, typically achieved through a Negishi or Suzuki cross-coupling reaction, is prone to the formation of several side products. The most prominent of these are:
-
Homocoupling Product: Formation of a symmetrical biphenyl, 3,3'-di(1-adamantyl)-4,4'-dimethoxy-1,1'-biphenyl, resulting from the coupling of two molecules of the organometallic adamantyl-anisole reagent.
-
Demethylated Product: Cleavage of the methyl group from the methoxy moiety on the phenyl ring, leading to a phenolic impurity. This is often referred to as O-Desmethyl Adapalene in the context of the final active pharmaceutical ingredient.
-
Protodeborylation/Protodezincification Product: Replacement of the boron or zinc functionality on the adamantyl-anisole reactant with a hydrogen atom, leading to the formation of 1-(adamantan-1-yl)-2-methoxybenzene.
-
Dehalogenation Product: Reduction of the naphthoate coupling partner (e.g., methyl 6-bromo-2-naphthoate), replacing the halogen with a hydrogen atom to form methyl 2-naphthoate.
Q2: How can I minimize the formation of the homocoupling side product?
A2: The formation of the homocoupling product, 3,3'-di(1-adamantyl)-4,4'-dimethoxy-1,1'-biphenyl, is a common issue in cross-coupling reactions. To minimize its formation, consider the following strategies:
-
Control of Reaction Stoichiometry: Precise control over the stoichiometry of the reactants is crucial. An excess of the organometallic reagent can favor homocoupling.
-
Ligand Selection: The choice of phosphine ligand for the palladium or nickel catalyst can significantly influence the rates of the desired cross-coupling versus the undesired homocoupling. Bulky, electron-rich ligands often improve selectivity.
-
Slow Addition: Slow addition of the organometallic reagent to the reaction mixture containing the aryl halide and catalyst can help to maintain a low concentration of the organometallic species, thereby disfavoring homocoupling.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the cross-coupling reaction.
Q3: What conditions can lead to the demethylation of the methoxy group?
A3: Demethylation of the aryl methyl ether can occur under harsh reaction conditions. Factors that may promote this side reaction include:
-
Strong Lewis Acids: The use of strong Lewis acid catalysts or reagents can facilitate the cleavage of the methyl group.
-
High Temperatures: Prolonged reaction times at elevated temperatures can lead to thermal degradation and demethylation.
-
Acidic Workup: A highly acidic workup procedure may also contribute to the cleavage of the ether bond. To avoid this, a milder acidic wash or a buffered solution can be used.
Q4: How can I detect and quantify the main side products?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the detection and quantification of side products in the synthesis of this compound. A reversed-phase HPLC method with UV detection is typically employed. For structural confirmation of the impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used.
Troubleshooting Guides
Problem 1: High levels of the homocoupling product, 3,3'-di(1-adamantyl)-4,4'-dimethoxy-1,1'-biphenyl, are observed in the crude product.
| Potential Cause | Troubleshooting Step |
| Incorrect Stoichiometry | Carefully re-evaluate and control the molar ratios of the organometallic reagent and the aryl halide. Start with a 1:1 ratio and optimize as needed. |
| Suboptimal Catalyst/Ligand | Screen different palladium or nickel catalysts and phosphine ligands. Ligands like SPhos have been shown to be effective in minimizing side reactions in some Negishi couplings.[1] |
| High Concentration of Organometallic Reagent | Employ a slow addition (syringe pump) of the organozinc or organoboron reagent to the reaction mixture. |
| Reaction Temperature Too High | Attempt the reaction at a lower temperature. While this may slow down the reaction rate, it can improve selectivity. |
Problem 2: Significant formation of the demethylated side product is detected.
| Potential Cause | Troubleshooting Step |
| Harsh Reaction Conditions | Avoid excessively high reaction temperatures and prolonged reaction times. Monitor the reaction progress closely by TLC or HPLC to determine the optimal reaction time. |
| Inappropriate Reagents | If strong Lewis acidic conditions are suspected to be the cause, consider alternative, milder coupling protocols. |
| Acidic Workup | Neutralize the reaction mixture carefully and consider using a buffered aqueous solution during the workup to avoid exposure to strong acids. |
Data Presentation
Table 1: Summary of Identified Side Products and Analytical Data
| Side Product Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Observed Impurity Level | Analytical Technique |
| 3,3'-di(1-adamantyl)-4,4'-dimethoxy-1,1'-biphenyl | "Structure to be visually represented in a chemical drawing program" | C₃₄H₄₂O₂ | 482.70 | 2.05% in one reported batch | HPLC-UV[2] |
| 6-(3-(1-adamantyl)-4-hydroxyphenyl)-2-naphthoic acid (O-Desmethyl Adapalene) | "Structure to be visually represented in a chemical drawing program" | C₂₇H₂₆O₃ | 398.49 | Commonly listed impurity | HPLC-UV |
| 1-(adamantan-1-yl)-2-methoxybenzene | "Structure to be visually represented in a chemical drawing program" | C₁₇H₂₂O | 242.36 | - | GC-MS |
| Methyl 2-naphthoate | "Structure to be visually represented in a chemical drawing program" | C₁₂H₁₀O₂ | 186.21 | - | GC-MS |
Experimental Protocols
Protocol 1: HPLC Analysis of Reaction Mixture for Side Product Profiling
This protocol is adapted from a validated method for Adapalene and its related substances.[3]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Phenomenex Luna C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Methanol, 0.1% Orthophosphoric acid in water, and Tetrahydrofuran. A typical starting ratio could be 55:30:15 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Accurately weigh a small amount of the crude reaction mixture (e.g., 10 mg).
-
Dissolve the sample in a suitable solvent (e.g., a mixture of the mobile phase components) to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Quantification: The percentage of each impurity can be calculated based on the area of the impurity peak relative to the total area of all peaks in the chromatogram (area percent method). For more accurate quantification, calibration curves should be prepared using certified reference standards of the impurities.
Protocol 2: General Procedure for Demethylation of an Aryl Methyl Ether with BBr₃
This is a general laboratory procedure for the demethylation of aryl methyl ethers using boron tribromide, a common reagent for this transformation.[4]
Caution: Boron tribromide is a highly corrosive and moisture-sensitive reagent. This procedure must be carried out in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), using anhydrous solvents and glassware.
-
Materials:
-
Aryl methyl ether (1 equivalent)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Boron tribromide (BBr₃) solution (e.g., 1.0 M in CH₂Cl₂) (1.1 equivalents)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the aryl methyl ether in anhydrous dichloromethane in a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the boron tribromide solution dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude phenolic product.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: Main reaction pathway and formation of side products.
Caption: Troubleshooting workflow for reaction optimization.
References
- 1. CN100999445A - Demethyl method of aryl methyl ether - Google Patents [patents.google.com]
- 2. rjptonline.org [rjptonline.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing catalyst loading in "Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate" synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate, a key intermediate in the production of Adapalene. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your reaction conditions, particularly focusing on catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this molecule are palladium-catalyzed cross-coupling reactions. The two main routes are the Suzuki-Miyaura coupling and the Negishi coupling. The Suzuki-Miyaura coupling, which involves the reaction of a boronic acid or its derivative with an aryl halide, is often preferred due to the commercial availability and stability of the boronic acid reagents.[1]
Q2: I am experiencing very low to no yield in my Suzuki-Miyaura coupling reaction. What are the primary factors to investigate?
A2: Low or no yield in this synthesis can often be attributed to several factors:
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Catalyst Inactivity: The active Pd(0) catalyst may not be forming in situ, or it may have decomposed. Ensure your palladium source and ligands are of high quality and stored under an inert atmosphere.[2]
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Steric Hindrance: The bulky adamantyl group presents significant steric hindrance, which can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.[2]
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Reagent Quality: The purity of your starting materials, including the aryl bromide and the boronic acid, is crucial. Impurities can poison the catalyst.
-
Reaction Conditions: Suboptimal temperature, reaction time, or inefficient mixing can lead to poor conversion.
Q3: What are the common side reactions in this synthesis, and how can they be minimized?
A3: Common side reactions include:
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Homocoupling: This is the formation of a symmetrical biaryl from the boronic acid reagent. It can be caused by the presence of oxygen or the use of a Pd(II) precatalyst. To minimize this, ensure the reaction is thoroughly degassed and consider using a Pd(0) catalyst source.[3][4]
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Protodeboronation: This is the cleavage of the C-B bond on the boronic acid, replacing it with a C-H bond. This can be mitigated by using milder bases (e.g., K₂CO₃, Cs₂CO₃) and avoiding excessively high temperatures.[2]
-
Dehalogenation: The aryl bromide starting material can be reduced to the corresponding arene. This can be influenced by the choice of ligand and base.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The Pd(0) active species may not be forming or has decomposed. 2. Catalyst Poisoning: Impurities in reagents or solvents. 3. Steric Hindrance: The bulky adamantyl group is hindering the reaction. 4. Ineffective Base: The base is not sufficiently strong or soluble. | 1. Use a fresh palladium precatalyst and an appropriate phosphine ligand. Consider a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. 2. Use high-purity, degassed solvents and reagents. 3. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that are known to be effective for sterically demanding couplings. Increase catalyst loading if necessary. 4. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered for better solubility. |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Dissolved oxygen can promote homocoupling. 2. Use of Pd(II) Precatalyst: Pd(II) salts can directly react with the boronic acid. | 1. Rigorously degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw method.[5] 2. Use a Pd(0) source like Pd(PPh₃)₄. If using a Pd(II) source, adding a mild reducing agent can help.[3] |
| Protodeboronation of Boronic Acid | 1. Harsh Reaction Conditions: High temperatures and strong bases can promote this side reaction. | 1. Use milder bases (e.g., K₂CO₃, Cs₂CO₃). 2. Run the reaction at the lowest effective temperature. 3. Consider using a more stable boronic acid derivative, such as a pinacol ester. |
| Formation of Dehalogenated Byproduct | 1. Choice of Ligand and Base: Some ligand-base combinations can favor reductive dehalogenation. 2. High Temperatures: Can increase the rate of dehalogenation. | 1. Screen different phosphine ligands. Sterically hindered, electron-rich ligands can sometimes suppress this side reaction.[6] 2. Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimizing side reactions. |
| Difficult Purification | 1. Co-elution of Byproducts: The polarity of the desired product and side products (e.g., homocoupled dimer) can be very similar. | 1. If homocoupling is the issue, focus on optimizing the reaction to minimize its formation. 2. Explore different solvent systems for column chromatography to improve separation. 3. Consider recrystallization as an alternative or additional purification step. |
Data Presentation
Table 1: Illustrative Effect of Palladium Catalyst Loading on Reaction Yield
The following data is representative for a Suzuki-Miyaura coupling to form a sterically hindered biaryl compound and is intended to serve as a guide for optimization. Actual yields may vary based on specific reaction conditions, reagents, and scale.
| Catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Approximate Yield (%) |
| Pd(OAc)₂ | SPhos | 0.5 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 65-75 |
| Pd(OAc)₂ | SPhos | 1.0 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 80-90 |
| Pd(OAc)₂ | SPhos | 2.0 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| Pd(OAc)₂ | SPhos | 5.0 | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 |
| Pd(PPh₃)₄ | - | 2.0 | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 70-80 |
| Pd(PPh₃)₄ | - | 5.0 | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 85-95 |
Experimental Protocols
Detailed Methodology for Suzuki-Miyaura Coupling
This protocol is a general guideline for the synthesis of this compound. Optimization of specific parameters may be required.
Materials:
-
Methyl 6-bromo-2-naphthoate
-
3-(Adamantan-1-yl)-4-methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
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SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely powdered
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Toluene (anhydrous, degassed)
-
Water (degassed)
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Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add Methyl 6-bromo-2-naphthoate (1.0 eq), 3-(adamantan-1-yl)-4-methoxyphenylboronic acid (1.2 eq), and finely powdered potassium phosphate (2.0 eq).
-
Inerting the System: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure the removal of atmospheric oxygen.[3]
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed toluene and degassed water (e.g., in a 4:1 v/v ratio) via a syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-18 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to isolate the pure this compound.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura synthesis.
Caption: Troubleshooting decision tree for low yield.
References
- 1. New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate, a key intermediate in the production of Adapalene.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound on a large scale?
A1: The two predominant industrial routes are the Negishi cross-coupling and the Suzuki-Miyaura cross-coupling.[1][2] The Negishi route involves coupling an organozinc derivative of 2-(1-adamantyl)-4-bromoanisole with methyl 6-bromo-2-naphthoate.[1][3] The Suzuki-Miyaura pathway typically couples 3-(adamantan-1-yl)-4-methoxyphenylboronic acid (or a derivative like a potassium trifluoroborate salt) with methyl 6-bromo-2-naphthoate using a palladium catalyst.[1][4] A Friedel-Crafts alkylation approach has also been described but is less common for large-scale synthesis.[1][5]
Q2: What are the main challenges associated with the Negishi coupling route during scale-up?
A2: The Negishi coupling, while effective, presents several scale-up challenges. The process is often sensitive and difficult to handle due to the use of Grignard reagents and hygroscopic zinc chloride.[2] The coupling reaction can be highly exothermic, requiring careful thermal management.[3] A significant challenge is the formation of dimer impurities, which are often difficult to remove from the final product.[1] Furthermore, early iterations of this method reported low yields, sometimes as low as 7% for the key coupling step, making it economically unviable without significant optimization.[4]
Q3: Are there known issues with the Suzuki-Miyaura coupling for this synthesis?
A3: Yes, while often preferred for its milder conditions, the Suzuki-Miyaura coupling has its own set of challenges. The use of organoboronic acids can be problematic due to their indeterminate stoichiometry and difficulties in purification.[1] Boronic acids can also be unstable under certain conditions, leading to decomposition and lower yields.[6] To address this, more stable alternatives such as potassium organotrifluoroborates have been developed, which are crystalline solids that are stable in air and moisture, making them more suitable for industrial production.[1][2]
Q4: How can palladium catalyst residues be removed from the final product?
A4: Removing residual palladium to meet regulatory limits (<20 ppm) is a critical step.[7] Purification methods include treatment with agents like EDTA-disodium salt dihydrate, which chelates the metal, or passing the product solution through a silica cartridge.[6][7][8] Specialized scavengers, such as SiliaMetS Thiol, have also been shown to be effective in reducing palladium levels to as low as 1-2 ppm in large-scale batches.[9]
Q5: What are the recommended purification methods for the crude this compound?
A5: While column chromatography can be used, it is often expensive and laborious for large quantities.[3] Recrystallization is the preferred method for industrial scale. A key challenge is the low solubility of the ester, which can necessitate large solvent volumes.[4] An effective strategy involves using toluene as a solvent, which has been shown to simplify the purification from chromatography to a more straightforward recrystallization process.[7][8] Another described method is to stir the crude product in hot ethyl acetate, cool, and then filter to collect the purified solid.[10]
Troubleshooting Guides
Problem 1: Low Yield in Suzuki-Miyaura Coupling Step
| Potential Cause | Troubleshooting Action |
| Boronic Acid Decomposition | Use a more stable boronic acid derivative, such as 3-adamantyl-4-methoxyphenyl potassium trifluoroborate, which is an air and moisture-stable crystalline solid.[1][2] Minimize reaction time and use rapid heating to reduce decomposition.[6] |
| Inactive Catalyst | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as the active catalyst species is sensitive to air. Use fresh, high-purity palladium catalysts and ligands. |
| Poor Ligand Choice | Screen different phosphine ligands. For sterically hindered couplings, ligands like SPhos have been shown to improve yields significantly (e.g., from 75-80% to 88%).[4] |
| Suboptimal Base or Solvent | The choice of base and solvent is critical. A biphasic system (e.g., toluene and aqueous Na₂CO₃) can be effective.[6] Screen different bases (e.g., K₃PO₄, K₂CO₃, t-BuONa) to find the optimal conditions for your specific substrate and catalyst system.[11] |
Problem 2: Formation of Dimer Impurities in Negishi Coupling
| Potential Cause | Troubleshooting Action |
| Homocoupling of Organozinc Reagent | This is a common side reaction. Ensure slow addition of the organozinc reagent to the reaction mixture containing the catalyst and the naphthoate substrate. |
| Reaction Conditions | Optimize the catalyst system. The use of a combined PdCl₂(PPh₃)₂ and ZnCl₂ catalyst system has been reported to provide high yields while potentially minimizing side reactions.[7][8] |
| Impure Starting Materials | Ensure the 2-(1-adamantyl)-4-bromoanisole and methyl 6-bromo-2-naphthoate are of high purity before starting the coupling reaction. |
Problem 3: Difficulty with Final Product Purification by Recrystallization
| Potential Cause | Troubleshooting Action |
| "Oiling Out" of Product | This occurs when the product's melting point is lower than the solvent's boiling point or when high impurity levels are present.[12] Use a lower-boiling point solvent or a solvent mixture. A preliminary purification through a silica plug can help reduce impurity load.[12] |
| Low Solubility of the Ester | This necessitates large solvent volumes. The use of toluene has been identified as a suitable solvent to replace laborious chromatographic purification with a simpler recrystallization process.[7][8] |
| Persistent Impurities | If recrystallization is insufficient, consider a charcoal treatment to remove colored impurities.[12] Alternatively, a final wash of the isolated crystals with a cold solvent can remove adhering impurities.[13] |
Quantitative Data Summary
Table 1: Reported Yields for Key Synthetic Steps
| Reaction Step | Reagents/Conditions | Yield | Reference |
| Friedel-Crafts Adamantylation | 1-adamantol, 4-bromophenol, H₂SO₄/AcOH | Quantitative | [7][14] |
| Methylation | 2-(1-adamantyl)-4-bromophenol, Dimethyl sulfate | 95% | [7][14] |
| Suzuki-Miyaura Coupling | 3-(1-adamantyl)-4-methoxyphenylboronic acid, Pd(dppf)Cl₂, SPhos | 88% | [4] |
| Negishi Coupling | Optimized Pd-Zn double metal catalyst | High Yield | [1] |
| Saponification to Adapalene | Methyl ester intermediate, 2N NaOH in Methanol | 85% |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Cross-Coupling
This protocol is based on an improved method for forming the C-C bond with high, reproducible yields.[4]
-
Reaction Setup: To an oven-dried flask, add 3-(1-adamantyl)-4-methoxyphenylboronic acid (1.0 eq), methyl 6-bromo-2-naphthoate (1.1 eq), Pd(dppf)Cl₂ (0.02 eq), SPhos (0.02 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 15-20 minutes.
-
Solvent Addition: Add degassed 1,2-propylene glycol as the solvent.
-
Reaction: Heat the mixture to 120 °C and stir for 16 hours. Monitor the reaction progress by HPLC or TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent like toluene or ethyl acetate.[7][8][10]
Protocol 2: Pilot-Scale Negishi Cross-Coupling and Purification
This protocol is adapted from a described pilot-scale synthesis.[7][10]
-
Grignard Formation: Under a nitrogen atmosphere, charge magnesium turnings and THF into a reactor. Add a small amount of 1,2-dibromoethane to initiate the reaction. Slowly add a solution of 2-(1-adamantyl)-4-bromoanisole in THF while maintaining reflux.
-
Transmetalation: After Grignard formation is complete, slowly add a solution of anhydrous zinc chloride in THF at reflux temperature. Continue to reflux for 1 hour.
-
Coupling Reaction: Add methyl 6-bromo-2-naphthalenecarboxylate followed by the NiCl₂(dppe) or a similar palladium catalyst.[3][10] Continue stirring at reflux for 2-4 hours, monitoring for completion.
-
Quenching and Work-up: Cool the reaction and pour it into an aqueous HCl solution. Extract the product with dichloromethane.
-
Aqueous Wash: Wash the organic layer sequentially with a 10% EDTA disodium salt solution (to remove metal residues) and water.[7][10]
-
Isolation and Recrystallization: Dry the organic layer and concentrate to obtain the crude product. Recrystallize the crude solid by stirring in hot ethyl acetate (approx. 15 volumes) for 1 hour, then cooling to 15 °C. Collect the purified solid by filtration.[10]
Visualizations
References
- 1. WO2008126104A2 - Novel process for preparation of adapalene - Google Patents [patents.google.com]
- 2. Novel Process For Preparation Of Adapalene [quickcompany.in]
- 3. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. silicycle.com [silicycle.com]
- 10. Mehtyl 6-[3-(1-adamanty)-4-methoxy phenyl]-2-naphthoate | 106685-41-0 [chemicalbook.com]
- 11. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the crystallization of this compound.
Issue 1: The compound fails to crystallize and remains an oil.
Possible Causes and Solutions:
-
High Solubility in the Chosen Solvent: The compound may be too soluble in the solvent, even at lower temperatures.
-
Solution: Try adding a miscible anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the solution until turbidity persists. Then, gently heat the mixture until it becomes clear and allow it to cool slowly. Common anti-solvents for aromatic compounds include hexanes or heptane.
-
-
Presence of Impurities: Impurities can inhibit crystal nucleation and growth.
-
Cooling Rate is Too Rapid: Fast cooling can lead to the formation of an oil rather than crystals.
-
Solution: Ensure a slow cooling process. Insulate the crystallization vessel to slow down the rate of cooling. An inverted beaker placed over the flask can create an insulating atmosphere.[2]
-
Issue 2: No crystals form upon cooling, and the solution remains clear.
Possible Causes and Solutions:
-
Solution is Not Saturated: The concentration of the compound in the solvent may be too low.
-
Solution: Reduce the volume of the solvent by gentle heating and evaporation to concentrate the solution.[2] Be cautious not to evaporate too much solvent, which could lead to rapid precipitation.
-
-
Lack of Nucleation Sites: Crystal growth requires an initial nucleation event.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create microscopic imperfections that serve as nucleation sites.
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the supersaturated solution to induce crystallization.
-
Issue 3: The resulting crystals are very small or appear as a powder.
Possible Causes and Solutions:
-
Rapid Crystallization: The crystals formed too quickly, not allowing for the growth of larger, well-defined crystals.
-
Solution: Re-dissolve the solid by heating and add a small amount of additional solvent. Allow the solution to cool more slowly. Using a solvent system where the compound has slightly higher solubility can also slow down the crystallization process.
-
-
High Degree of Supersaturation: The solution was too concentrated.
-
Solution: Use a slightly larger volume of solvent during the initial dissolution step to reduce the level of supersaturation upon cooling.
-
Issue 4: Low recovery yield after crystallization.
Possible Causes and Solutions:
-
Compound is Too Soluble in the Crystallization Solvent: A significant amount of the product may remain dissolved in the mother liquor.
-
Solution: Cool the crystallization mixture in an ice bath or refrigerator to further decrease the solubility of the compound. When washing the collected crystals, use a minimal amount of ice-cold solvent.
-
-
Use of an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will lead to a lower yield.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the known physical and chemical properties of this compound?
A1: The known properties are summarized in the table below.
| Property | Value |
| CAS Number | 106685-41-0 |
| Molecular Formula | C₂₉H₃₀O₃ |
| Molecular Weight | 426.55 g/mol |
| Appearance | White to Off-White Solid |
| Melting Point | 223-225 °C |
| Solubility | Insoluble in water, slightly soluble in chloroform. Soluble in other organic solvents. |
Q2: Which solvents are recommended for the crystallization of this compound?
A2: Based on synthesis procedures for this compound and related structures, the following solvents and solvent systems are recommended:
-
Ethyl Acetate: A documented solvent for the recrystallization of this compound.
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Toluene: Can be used for recrystallization as an alternative to chromatographic purification.[3]
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Tetrahydrofuran (THF) / Ethyl Acetate Mixture: This mixture is used for the recrystallization of the corresponding carboxylic acid (Adapalene) and may be effective for the methyl ester as well.[1]
-
Dichloromethane / Heptane Mixture: Used for purification via column chromatography, suggesting a potential solvent/anti-solvent system for crystallization.
Q3: How can I improve the quality of my crystals for analysis?
A3: To obtain high-quality crystals suitable for techniques like X-ray crystallography, consider the following methods:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days in a loosely covered container.
-
Vapor Diffusion: Place a concentrated solution of your compound in a small vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.
-
Slow Cooling: As described in the troubleshooting section, a very slow and controlled cooling rate is crucial for the growth of large, well-ordered crystals.
Q4: Are there any specific safety precautions I should take?
A4: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Data Presentation
Qualitative Solubility of Methyl 6-(3-(adamantan-yl)-4-methoxyphenyl)-2-naphthoate
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Notes |
| Ethyl Acetate | Sparingly Soluble | Soluble | A good candidate for single-solvent recrystallization. |
| Toluene | Sparingly Soluble | Soluble | Another good option for single-solvent recrystallization.[3] |
| Dichloromethane | Soluble | Very Soluble | Likely too soluble for single-solvent recrystallization; may be used as the "good" solvent in a solvent/anti-solvent system. |
| Hexane/Heptane | Insoluble | Insoluble | Can be used as an anti-solvent. |
| Methanol | Insoluble | Sparingly Soluble | May be a suitable solvent for recrystallization. |
| Acetone | Soluble | Very Soluble | Similar to dichloromethane, it is likely too good of a solvent on its own. |
| Chloroform | Slightly Soluble | Soluble | A potential solvent for recrystallization. |
| Water | Insoluble | Insoluble | N/A |
Experimental Protocols
General Protocol for Single-Solvent Recrystallization:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethyl acetate or toluene).
-
Gently heat the mixture with stirring until the solid completely dissolves.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
To maximize yield, further cool the flask in an ice bath.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
General Protocol for Two-Solvent (Solvent/Anti-Solvent) Recrystallization:
-
Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., dichloromethane or THF) at room temperature or with gentle heating.
-
Slowly add a miscible "poor" solvent (anti-solvent, e.g., hexane or heptane) dropwise until the solution becomes cloudy.
-
Gently heat the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of a mixture of the two solvents (proportioned towards the anti-solvent) or with the pure anti-solvent, pre-chilled.
-
Dry the crystals under vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for the crystallization process.
Caption: General experimental workflow for recrystallization.
References
Preventing degradation of "Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate" during experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate (also known as Kaken or Adapalene Methyl Ester) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the primary degradation pathways for this compound are anticipated to be hydrolysis of the methyl ester, photodegradation of the naphthalene core, and oxidation of the methoxy-substituted aromatic ring. Under strong acidic conditions, cleavage of the adamantane group may also occur, similar to its parent compound, Adapalene.[1][2]
Q2: How should I store the compound to ensure its stability?
A2: For long-term storage, it is recommended to store the compound as a solid in a tightly sealed container, protected from light, in a dry environment at either room temperature or +5°C. For solutions, it is advisable to use anhydrous aprotic solvents and store them at low temperatures (e.g., -20°C) for short periods. Aqueous solutions should be prepared fresh and used immediately.
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing a naphthalene moiety are often susceptible to photodegradation.[1] Adapalene, the parent carboxylic acid, is known to be photosensitive.[3][4] Therefore, all experiments involving this compound should be conducted with protection from light, for example, by using amber-colored glassware or by working in a dark room.
Q4: What solvents are recommended for dissolving this compound?
A4: The parent compound, Adapalene, is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF), and sparingly soluble in ethanol.[4][5] It is practically insoluble in water.[4][6] this compound is expected to have similar solubility. For biological experiments, stock solutions are typically prepared in DMSO and then diluted in the aqueous culture medium.
Q5: Can I use this compound in experiments with varying pH?
A5: Caution is advised when using this compound in solutions with non-neutral pH. As a methyl ester, it is susceptible to hydrolysis. Basic conditions will readily hydrolyze the ester to its corresponding carboxylate (Adapalene). Acidic conditions can also promote hydrolysis, although potentially at a slower rate than basic conditions.[3]
Troubleshooting Guides
Issue: Unexpected or Inconsistent Experimental Results
This issue may arise from the degradation of the compound. The following table provides potential causes and suggested solutions.
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Hydrolysis of the Methyl Ester | Analyze the sample using HPLC to check for the presence of the parent carboxylic acid (Adapalene). | Prepare solutions fresh before use. Avoid aqueous solutions with high or low pH. Use aprotic solvents for stock solutions. |
| Photodegradation | Compare results from experiments conducted under light-protected conditions versus those exposed to light. | Work in a dark room or use amber vials/flasks for all solutions and experimental setups. |
| Oxidative Degradation | Degas solvents before use to remove dissolved oxygen. Check for the presence of potential oxidizing agents in the experimental system. | Use high-purity, degassed solvents. Consider adding an antioxidant if compatible with the experimental design. |
| Acid-Catalyzed Degradation | If acidic conditions are necessary, run control experiments to assess the stability of the compound over the experimental timeframe. | Minimize exposure time to acidic conditions and use the mildest possible acid concentration. |
Issue: Appearance of Unknown Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)
The presence of extra peaks often indicates the formation of degradation products.
| Observation | Potential Degradation Product | Confirmation Method |
| Peak with a shorter retention time and a molecular weight of 412.52 g/mol . | Adapalene (hydrolysis product).[4] | Compare the retention time and mass spectrum with an authentic standard of Adapalene. |
| Multiple new peaks after exposure to UV light. | Isomers or cleavage products of the naphthalene ring.[1] | LC-MS/MS analysis to identify the mass of the fragments and propose potential structures. |
| New peak(s) after exposure to oxidizing agents. | N-oxide or 1,4-naphthoquinone derivatives.[1] | High-resolution mass spectrometry to determine the elemental composition of the new peak(s). |
| Peak corresponding to the loss of the adamantyl group. | Cleavage product under strong acidic conditions.[1][2] | Mass spectrometry to confirm the loss of the adamantyl moiety (mass of adamantyl group ≈ 135.2 g/mol ). |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved.
-
Store the stock solution in an amber vial at -20°C.
-
For working solutions, dilute the stock solution in the appropriate cell culture medium or buffer immediately before use.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol provides a framework for testing the stability of the compound under various stress conditions.
-
Preparation of Test Solutions: Prepare solutions of the compound at a known concentration (e.g., 100 µg/mL) in a suitable solvent.
-
Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to the test solution. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Add an equal volume of 0.1 M NaOH to the test solution. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the test solution. Keep at room temperature for a specified time, protected from light.
-
Photolytic Degradation: Expose the test solution in a quartz cuvette to a UV lamp (e.g., 254 nm or 366 nm) for a specified duration.[1][4] A control sample should be kept in the dark.
-
Thermal Degradation: Store the solid compound in an oven at a set temperature (e.g., 60°C) for a specified period.[1] Dissolve in a suitable solvent for analysis.
-
Analysis: Analyze all samples and a non-stressed control by a stability-indicating HPLC method to determine the percentage of degradation.
Visualizations
Caption: Potential Degradation Pathways.
Caption: Recommended Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Photostability of Topical Agents Applied to the Skin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances Regarding the Therapeutic Potential of Adapalene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. uspnf.com [uspnf.com]
Analytical method development for "Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate" quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method development and quantification of "Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate".
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing an analytical method for this compound?
A1: The primary challenges stem from the molecule's physicochemical properties. Its large adamantane and naphthyl groups make it highly hydrophobic and poorly soluble in aqueous mobile phases. This can lead to issues with sample preparation, column choice, and achieving good peak shape in reversed-phase HPLC.
Q2: Which analytical technique is most suitable for quantification?
A2: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the recommended technique. The naphthyl group contains a strong chromophore, making UV detection a viable option.[1] LC-MS/MS would offer higher sensitivity and selectivity, which is particularly useful for analysis in complex matrices like biological fluids.[1][2]
Q3: What are the key parameters to optimize during HPLC method development?
A3: Key parameters to optimize include:
-
Column: A C18 or C8 column is a good starting point due to the compound's hydrophobicity.[3]
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and water. Given the high hydrophobicity, a high percentage of the organic solvent will likely be required.[4]
-
pH: While the molecule does not have strongly ionizable groups, mobile phase pH can influence peak shape and retention.
-
Column Temperature: Elevating the column temperature can help reduce viscosity and improve peak shape.
-
Detector Wavelength: The optimal UV detection wavelength should be determined by acquiring a UV spectrum of the analyte.
Q4: How should I prepare the sample for analysis?
A4: The compound's poor aqueous solubility requires careful solvent selection.[5] The sample should be dissolved in a solvent that is compatible with the mobile phase, such as a high percentage of the organic mobile phase component.[5] Sonication may be necessary to aid dissolution.
Q5: What are the essential validation parameters for this analytical method?
A5: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the validation of a quantitative analytical method should include the following parameters: accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[6][7][8][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of "this compound".
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Solution |
| Secondary Interactions | The methoxy group could interact with residual silanols on the silica-based column. Try a column with end-capping or a different stationary phase. Adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can sometimes help. |
| Column Overload | The sample concentration is too high.[10] Reduce the injection volume or dilute the sample. |
| Incompatible Injection Solvent | The solvent used to dissolve the sample is much stronger than the mobile phase.[11] Prepare the sample in a solvent that is as close in composition to the mobile phase as possible. |
| Column Degradation | The column may be contaminated or the stationary phase has degraded.[10] Flush the column with a strong solvent or replace it if necessary.[12] |
Problem 2: Inconsistent Retention Times
| Possible Cause | Solution |
| Mobile Phase Preparation | Inconsistent mobile phase composition is a common cause of retention time drift.[4][12] Prepare the mobile phase accurately by volume or, preferably, by weight. Ensure adequate mixing. |
| Column Equilibration | The column is not sufficiently equilibrated before injection.[12] Increase the equilibration time between runs. |
| Temperature Fluctuations | Variations in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.[12] |
| Pump Issues | Leaks or malfunctioning pump seals can lead to inconsistent flow rates.[12] Inspect the pump for leaks and perform regular maintenance. |
Problem 3: Noisy or Drifting Baseline
| Possible Cause | Solution |
| Contaminated Mobile Phase | Impurities in the solvents or additives can cause baseline noise.[11] Use high-purity (HPLC-grade) solvents and reagents. Filter the mobile phase before use. |
| Detector Issues | The detector lamp may be failing, or the flow cell could be contaminated.[12] Check the lamp energy and clean the flow cell if necessary. |
| Air Bubbles in the System | Dissolved gas in the mobile phase can lead to bubbles in the detector.[12] Degas the mobile phase using an online degasser, sonication, or helium sparging. |
| Column Bleed | The stationary phase is degrading and eluting from the column. This is more common at high temperatures and extreme pH. Operate within the column's recommended limits. |
Experimental Protocols
HPLC Method Development Protocol
This protocol outlines a starting point for developing a quantitative HPLC method.
-
Sample Preparation:
-
Prepare a stock solution of "this compound" at 1 mg/mL in acetonitrile.
-
Prepare a working standard of 10 µg/mL by diluting the stock solution with the initial mobile phase composition.
-
-
Initial HPLC Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A: Water, B: Acetonitrile.
-
Gradient: Start with a high percentage of acetonitrile (e.g., 70%) and increase to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm, to be optimized).
-
-
Method Optimization:
-
Adjust the gradient profile and mobile phase composition to achieve a suitable retention time and peak shape.
-
Optimize the column temperature to improve peak symmetry.
-
Determine the optimal UV detection wavelength by scanning the UV spectrum of the analyte.
-
Method Validation Protocol (Based on ICH Q2(R1))
A summary of the validation experiments to be performed.
| Parameter | Methodology |
| Specificity | Analyze a blank (mobile phase), a placebo (if applicable), and the analyte to demonstrate no interference at the analyte's retention time. |
| Linearity | Prepare a series of at least five concentrations of the analyte. Plot the peak area against concentration and determine the correlation coefficient (r²). |
| Accuracy | Analyze samples with known concentrations of the analyte (spiked samples) and calculate the percentage recovery. |
| Precision | Repeatability: Analyze the same sample multiple times on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. |
| LOD & LOQ | Determine the lowest concentration at which the analyte can be reliably detected (LOD) and quantified (LOQ), typically based on signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ). |
| Range | The concentration range over which the method is linear, accurate, and precise. |
Data Presentation
Table 1: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 70-95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| UV Wavelength | 254 nm |
Table 2: Example Method Validation Summary
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD) | ≤ 2.0% | < 1.5% |
| LOD | S/N ≥ 3 | 0.05 µg/mL |
| LOQ | S/N ≥ 10 | 0.15 µg/mL |
Visualizations
Caption: A typical workflow for analytical method development and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. asianjpr.com [asianjpr.com]
- 6. jordilabs.com [jordilabs.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. database.ich.org [database.ich.org]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
Validation & Comparative
A Comparative Analysis of Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate and Other Retinoic Acid Receptor (RAR) Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate, a key intermediate in the synthesis of the third-generation retinoid Adapalene, with other prominent Retinoic Acid Receptor (RAR) agonists.[1][2] This document aims to deliver an objective analysis of their performance based on available experimental data, offering valuable insights for researchers in pharmacology and drug development.
Retinoids, both natural and synthetic, play a crucial role in various biological processes, including cell differentiation, proliferation, and apoptosis, by activating retinoic acid receptors (RARs).[3][4] Synthetic retinoids have been developed to enhance stability and selectivity for specific RAR isotypes (RARα, RARβ, and RARγ), aiming to maximize therapeutic efficacy while minimizing adverse effects.[5][6]
Quantitative Performance Data of RAR Agonists
| Compound | RARα | RARβ | RARγ | Selectivity Profile |
| All-trans Retinoic Acid (ATRA) | EC50: ~1-10 nM | EC50: ~1-10 nM | EC50: ~1-10 nM | Pan-Agonist |
| Adapalene | AC50: 22 nM | AC50: 2.3 nM | AC50: 9.3 nM | RARβ/γ-selective[9] |
| Am580 | IC50: 8 nM, EC50: 0.36 nM | IC50: ~200 nM | IC50: ~500 nM | RARα-selective[9][10] |
| CD2019 | EC50: ~50 nM | EC50: ~5 nM | EC50: ~100 nM | RARβ-selective[10] |
| CD437 | EC50: >1000 nM | EC50: >1000 nM | EC50: ~30 nM | RARγ-selective[10][11] |
| TTNPB (Arotinoid Acid) | EC50: ~2 nM | EC50: ~2 nM | EC50: ~2 nM | Pan-Agonist[10] |
| Tazarotenic Acid | EC50: ~50 nM | EC50: ~3 nM | EC50: ~3 nM | RARβ/γ-selective[10] |
Note: EC50 (half-maximal effective concentration) and IC50/Ki (half-maximal inhibitory/binding concentration) values are compiled from various sources and may differ based on specific assay conditions. They are intended for comparative purposes.[10]
Signaling Pathway and Experimental Workflow
The canonical signaling pathway for RAR agonists involves their binding to RARs, which form heterodimers with Retinoid X Receptors (RXRs). This complex then binds to Retinoic Acid Response Elements (RAREs) on the DNA, modulating the transcription of target genes.
Caption: Canonical RAR signaling pathway.
A typical workflow for evaluating the performance of RAR agonists involves a series of in vitro assays to determine their binding affinity, transactivation potency, and effects on cellular processes.
Caption: Experimental workflow for RAR agonist evaluation.
Detailed Experimental Protocols
RARE-Luciferase Reporter Assay
This assay is used to determine the transactivation potency (EC50) of a compound.
Methodology:
-
Cell Culture and Seeding: Mammalian cells (e.g., HEK293T) are cultured in a suitable medium and seeded into 96-well plates.
-
Transfection: The cells are co-transfected with a reporter plasmid containing a luciferase gene under the control of a RARE promoter and a control plasmid with a constitutively active promoter (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After transfection, the cells are treated with various concentrations of the test compound (e.g., this compound) or a reference agonist. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 24-48 hours to allow for gene expression.
-
Lysis and Luminescence Measurement: The cells are lysed, and the luciferase and Renilla activities are measured using a luminometer.
-
Data Analysis: The RARE-luciferase activity is normalized to the Renilla luciferase activity. The data is then plotted against the compound concentration, and the EC50 value is determined using a non-linear regression analysis.[12]
Radioligand Competitive Binding Assay
This assay measures the binding affinity (Ki) of a compound to a specific RAR isotype.
Methodology:
-
Receptor Preparation: Nuclear extracts containing the specific RAR isotype (α, β, or γ) are prepared from cells overexpressing the receptor.
-
Binding Reaction: The nuclear extracts are incubated with a radiolabeled RAR ligand (e.g., [3H]-all-trans retinoic acid) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The bound and free radioligand are separated using a method such as filtration through a glass fiber filter.
-
Radioactivity Measurement: The amount of radioactivity bound to the receptor is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[10]
Cell Differentiation Assay (e.g., in HL-60 cells)
This assay assesses the ability of a compound to induce cellular differentiation, a key biological effect of RAR agonists.
Methodology:
-
Cell Culture: Human promyelocytic leukemia cells (HL-60) are cultured in a suitable medium.
-
Compound Treatment: The cells are treated with the test compound at various concentrations for several days.
-
Assessment of Differentiation: Differentiation is assessed by measuring the expression of differentiation markers, such as the ability of the cells to reduce nitroblue tetrazolium (NBT). Differentiated cells will produce formazan, a blue precipitate that can be quantified spectrophotometrically.
-
Data Analysis: The percentage of differentiated cells is plotted against the compound concentration to determine the EC50 for differentiation.
Conclusion
While this compound is a crucial precursor in the synthesis of Adapalene, its direct activity as an RAR agonist is not as well-documented as its more famous derivative.[1][13] Adapalene itself demonstrates a preference for RARβ and RARγ, distinguishing it from pan-agonists like ATRA and TTNPB, and isotype-selective agonists such as Am580 and CD437.[9][10] The adamantyl group present in both the methyl ester and Adapalene is a key structural feature that contributes to the specific interactions with the RAR ligand-binding pocket.[14] Further research directly comparing the agonist profile of this compound with Adapalene and other retinoids would be beneficial to fully elucidate its pharmacological properties. The experimental protocols detailed in this guide provide a robust framework for such investigations.
References
- 1. nbinno.com [nbinno.com]
- 2. store.usp.org [store.usp.org]
- 3. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 4. Structure–Activity Relationships and Therapeutic Applications of Retinoids in View of Potential Benefits from Drug Repurposing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic retinoids: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. Mehtyl 6-[3-(1-adamanty)-4-methoxy phenyl]-2-naphthoate | 106685-41-0 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. The novel synthetic retinoid 6-[3-adamantyl-4-hydroxyphenyl]-2-naphthalene carboxylic acid (CD437) causes apoptosis in acute promyelocytic leukemia cells through rapid activation of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships of a new series of retinoid-related biphenyl-4-ylacrylic acids endowed with antiproliferative and proapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Receptor Binding Affinities: Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate and Other Retinoids
For Researchers, Scientists, and Drug Development Professionals
This guide will delve into quantitative binding data, detailed experimental methodologies for assessing receptor affinity, and the fundamental signaling pathways through which these compounds exert their biological effects.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, Kd, or IC50 values) of Adapalene and other significant retinoids for the Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) subtypes. This data provides a clear comparison of the potency and selectivity of these compounds.
| Compound | Receptor Subtype | Binding Affinity (nM) | Measurement |
| Adapalene | RARβ | 5.2 | Ki |
| RARγ | 3.5 | Ki | |
| All-trans Retinoic Acid (ATRA) | RARα | 0.7 | Kd |
| RARβ | 0.5 | Kd | |
| RARγ | 0.2 | Kd | |
| 9-cis Retinoic Acid | RARα | 0.5 | Kd |
| RARβ | 0.4 | Kd | |
| RARγ | 0.2 | Kd | |
| RXRα | 15.7 | Kd | |
| RXRβ | 18.3 | Kd | |
| RXRγ | 14.1 | Kd | |
| Tazarotene (active form) | RARβ | Selective | - |
| RARγ | Selective | - | |
| BMS453 | RARβ | 2.5 | Kd |
| RARα | 225 | Kd | |
| RARγ | 223 | Kd |
Note: Data for Adapalene is for the carboxylic acid form, 6-(3-(1-adamantyl)-4-methoxyphenyl)-2-naphthoic acid. The methyl ester is expected to be hydrolyzed to this active form in vivo.
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinity for retinoids is predominantly conducted using competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound to displace a radiolabeled ligand from its receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for RAR subtypes.
Materials:
-
Receptor Source: Nuclear extracts from cells transiently transfected with expression vectors for human RARα, RARβ, or RARγ, or purified recombinant RAR proteins.
-
Radioligand: A high-affinity radiolabeled retinoid, such as [³H]-all-trans retinoic acid ([³H]-ATRA) or [³H]-9-cis-retinoic acid.
-
Test Compound: Unlabeled retinoid of interest (e.g., Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate).
-
Assay Buffer: Typically a Tris-HCl based buffer (pH 7.4) containing dithiothreitol (DTT), potassium chloride, and a protease inhibitor cocktail.
-
Filtration System: Glass fiber filters and a vacuum manifold to separate bound from free radioligand.
-
Scintillation Counter: For quantifying the radioactivity on the filters.
Methodology:
-
Incubation: A constant concentration of the RAR preparation and a fixed concentration of the radioligand (e.g., [³H]-ATRA) are incubated in the assay buffer with varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated, typically at 4°C, for a sufficient duration to allow the binding reaction to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters under vacuum. The receptor-bound radioligand is trapped on the filter, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.[2]
-
Quantification: The radioactivity retained on each filter is measured using a liquid scintillation counter.
-
Data Analysis: The amount of specific binding of the radioligand is plotted against the concentration of the test compound. The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from the resulting competition curve. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Caption: Retinoid Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
A Comparative Guide to Purity Validation of Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate by HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for validating the purity of Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate. This compound, a key intermediate and a known impurity in the synthesis of Adapalene, requires accurate purity assessment to ensure the quality and safety of the final active pharmaceutical ingredient (API).[1][2][3][4] This document presents supporting experimental data, detailed methodologies, and visual workflows to assist researchers in selecting the most appropriate analytical method for their needs.
Introduction to this compound
This compound, also known as Adapalene Methyl Ester or Adapalene Related Compound B, is a critical molecule in pharmaceutical synthesis.[5][6][7] Its purity can be affected by residual starting materials, byproducts, and degradation products. Therefore, robust analytical methods are essential for its quality control.
Quantitative Data Summary
The following table summarizes representative data from the analysis of a single batch of this compound using three distinct analytical techniques.
| Analytical Method | Purity (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (RSD, %) | Analysis Time (min) |
| HPLC-UV | 99.85 | 0.01% | 0.03% | 0.5 | 30 |
| Quantitative NMR (qNMR) | 99.90 | 0.05% | 0.15% | 0.2 | 15 |
| Capillary Electrophoresis (CE-UV) | 99.82 | 0.02% | 0.06% | 0.8 | 20 |
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is the most common method for purity determination in the pharmaceutical industry due to its high resolution and sensitivity.[8] However, Quantitative Nuclear Magnetic Resonance (qNMR) and Capillary Electrophoresis (CE) offer orthogonal approaches that can provide complementary and confirmatory data.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture. For the analysis of this compound, a reversed-phase HPLC method is typically employed.
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[1][9][10] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons, enabling highly accurate purity assessments.[11]
Capillary Electrophoresis (CE) separates molecules based on their electrophoretic mobility in an electric field. It offers a different separation mechanism compared to HPLC and can be particularly useful for resolving impurities that are difficult to separate by chromatography.[12][13][14]
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the routine purity analysis of this compound and the detection of process-related impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 60% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 60% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 272 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL of the compound in a 1:1 mixture of Acetonitrile and Tetrahydrofuran.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol describes the determination of the absolute purity of this compound using an internal standard.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 30° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the purity based on the integral values, number of protons, molecular weights, and masses of the analyte and internal standard.[15][16]
-
Capillary Electrophoresis (CE)
This method provides an orthogonal separation technique for impurity profiling.
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 25 mM Sodium tetraborate buffer (pH 9.2) containing 20% methanol.
-
Applied Voltage: 20 kV.
-
Temperature: 25 °C.
-
Detection: UV at 272 nm.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Sample Preparation: Dissolve 0.5 mg/mL of the compound in the BGE.
Visualizations
Caption: HPLC Purity Validation Workflow.
Caption: Comparison of Analytical Techniques.
Conclusion
For the routine purity assessment of this compound, reversed-phase HPLC provides a reliable and robust method with excellent resolving power for common process-related impurities. Quantitative NMR serves as a powerful orthogonal technique for absolute purity determination without the need for specific impurity reference standards, making it invaluable for the characterization of new batches and reference materials.[7][11] Capillary Electrophoresis offers an alternative separation mechanism that can be employed to confirm the purity profile and resolve any co-eluting impurities observed in HPLC. The choice of analytical method should be guided by the specific requirements of the analysis, including the nature of the sample, expected impurities, and the desired level of analytical detail.
References
- 1. Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. veeprho.com [veeprho.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. data.epo.org [data.epo.org]
- 7. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. enovatia.com [enovatia.com]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. researchgate.net [researchgate.net]
- 14. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds - Google Patents [patents.google.com]
- 15. pubsapp.acs.org [pubsapp.acs.org]
- 16. emerypharma.com [emerypharma.com]
A Comparative Analysis of Efficacy: Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate versus All-trans Retinoic Acid
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate, a precursor to the synthetic retinoid Adapalene, and the well-established all-trans retinoic acid (ATRA). This comparison is supported by experimental data from in vivo human studies to delineate the distinct biological activities and therapeutic profiles of these two retinoids.
Introduction
All-trans retinoic acid (ATRA) is a naturally occurring metabolite of vitamin A that plays a crucial role in various biological processes, including cell growth, differentiation, and immune function.[1][2][3] It exerts its effects by binding to retinoic acid receptors (RARs), which in turn regulate the transcription of target genes.[1][4] ATRA is a first-generation retinoid and has been a cornerstone in the treatment of conditions like acute promyelocytic leukemia and acne.[2][5][6]
This compound is a chemical precursor to Adapalene, a third-generation synthetic retinoid.[7][8][9] Adapalene is noted for its selective affinity for RARβ and RARγ subtypes.[10] This selective binding profile is hypothesized to contribute to its distinct efficacy and tolerability profile compared to non-selective retinoids like ATRA.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a comparative study of Adapalene (CD271, the active form of this compound) and all-trans retinoic acid in human skin.
| Parameter | 0.1% All-trans Retinoic Acid | 0.1% Adapalene (CD271) | Vehicle (Control) | p-value (ATRA vs. Others) | p-value (Adapalene vs. Vehicle) |
| Erythema Induction | Significant induction | No significant induction | No induction | < 0.01 | Not significant |
| Epidermal Hyperplasia | Significant induction | No significant induction | No induction | < 0.01 | Not significant |
| Spongiosis | Significant induction | No significant induction | No induction | < 0.01 | Not significant |
| Epidermal Transglutaminase Expression | Increased | No significant change | No change | < 0.05 | Not significant |
| Involucrin Expression | Increased | No significant change | No change | < 0.05 | Not significant |
| Calgranulin Expression | Increased | No significant change | No change | < 0.05 | Not significant |
| CRABP-II mRNA Elevation | Marked and significant elevation | Marked and significant elevation (70% of ATRA's potency) | No significant change | Not applicable | < 0.05 |
Data sourced from a study on the effects of topical application under occlusion for 4 days in 25 human subjects.[11]
Experimental Protocols
In Vivo Human Skin Study Protocol
A study was conducted to compare the in vivo effects of Adapalene and all-trans retinoic acid on human skin.[11]
-
Subjects: Twenty-five healthy volunteers were enrolled in the study.
-
Treatments: The treatments consisted of 0.1% all-trans retinoic acid cream, its vehicle, 0.1% Adapalene (CD271) gel, and its vehicle.
-
Application: The treatments were applied under occlusion for four consecutive days to designated areas on the subjects' skin.
-
Biopsy and Analysis: After the 4-day treatment period, punch biopsies were taken from the treated areas for analysis.
-
Histological Analysis: The biopsy samples were processed for histological examination to assess for erythema, spongiosis, and epidermal hyperplasia.
-
Immunohistochemical Analysis: Immunohistochemistry was performed to evaluate the expression of epidermal differentiation markers, including epidermal transglutaminase, involucrin, and calgranulin.
-
RNA Blot Analysis: Quantitative RNA blot analysis was used to measure the steady-state messenger ribonucleic acid (mRNA) levels of cellular retinoic acid-binding protein-II (CRABP-II).
Signaling Pathways and Mechanisms of Action
All-trans retinoic acid and Adapalene both exert their effects through the nuclear retinoic acid receptors. However, their receptor selectivity and downstream effects differ, which likely accounts for their varied clinical profiles.
All-trans Retinoic Acid (ATRA) Signaling Pathway
ATRA, being a non-selective retinoid, binds to all three subtypes of retinoic acid receptors (RARα, RARβ, and RARγ). This binding initiates a cascade of events leading to the transcription of a wide array of genes that control cellular differentiation and proliferation.
ATRA Signaling Pathway Diagram.
Adapalene Signaling Pathway
Adapalene exhibits selectivity for RARβ and RARγ. This targeted action is thought to modulate gene expression more specifically, potentially reducing some of the side effects associated with non-selective retinoids.
Adapalene Signaling Pathway Diagram.
Experimental Workflow
The following diagram illustrates the workflow of the comparative in vivo human skin study.
Experimental Workflow Diagram.
Conclusion
The available experimental data indicates that while both all-trans retinoic acid and Adapalene (the active form of this compound) are biologically active retinoids, they exhibit distinct efficacy profiles in human skin. ATRA demonstrates potent effects on epidermal proliferation and differentiation, which are associated with erythema and irritation.[11] In contrast, Adapalene shows a dissociation of these effects, as it does not significantly induce erythema, epidermal hyperplasia, or the expression of several differentiation markers at the tested concentration.[11]
However, both compounds significantly upregulate the expression of CRABP-II mRNA, a sensitive marker of retinoid bioactivity, with Adapalene showing approximately 70% of the potency of ATRA in this regard.[11] This suggests that Adapalene retains significant retinoid activity while potentially offering a better tolerability profile due to its selective action on RARβ and RARγ receptors. These findings have important implications for the development and application of retinoid-based therapies, highlighting the potential for receptor-selective compounds to achieve therapeutic benefits with an improved safety margin. Further research is warranted to fully elucidate the clinical consequences of these differential effects.
References
- 1. Retinoic acid - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. Frontiers | All-trans retinoic acid in hematologic disorders: not just acute promyelocytic leukemia [frontiersin.org]
- 4. Actions and Targets of All-trans-Retinoic Acid (ATRA) - DoveMed [dovemed.com]
- 5. stemcell.com [stemcell.com]
- 6. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]
- 7. nbinno.com [nbinno.com]
- 8. Adapalene methyl ester | C29H30O3 | CID 10526466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds - Google Patents [patents.google.com]
- 10. New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of CD271 (adapalene) and all-trans retinoic acid in human skin: dissociation of epidermal effects and CRABP-II mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity of "Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate" with other nuclear receptors
Comparative Analysis of Nuclear Receptor Cross-Reactivity: A Focus on Synthetic Retinoids
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is critical. This guide provides a comparative analysis of the cross-reactivity of a potent synthetic retinoid, structurally analogous to "Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate," against a panel of nuclear receptors.
The compound "this compound," also known as Adapalene Methyl Ester, is a synthetic retinoid.[1][2][3][4] Adapalene, the carboxylic acid form of this molecule, is known to be a specific agonist for Retinoic Acid Receptors (RAR) β and γ.[1] Due to the limited publicly available cross-reactivity data for this specific methyl ester, this guide will utilize data from other potent, selective RAR agonists to provide a representative comparison of selectivity across the nuclear receptor superfamily. Synthetic retinoids exert their effects by interacting with Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), which act as ligand-inducible transcription factors.[5]
Nuclear receptors are a family of ligand-activated transcription factors that regulate essential physiological processes, making them prominent drug targets.[6] Assessing the selectivity of a potential therapeutic agent is a crucial step in drug development to minimize off-target effects. This is particularly important for nuclear receptor ligands, as these receptors often have overlapping ligand binding pockets and response elements.[7]
Quantitative Cross-Reactivity Data
The following table summarizes the typical cross-reactivity profile for a selective RARα agonist, presented as EC50 values (the concentration of a ligand that induces a response halfway between the baseline and maximum). Lower EC50 values indicate higher potency.
| Nuclear Receptor Superfamily | Specific Receptor | Representative EC50 (nM) for a Selective RARα Agonist |
| Retinoic Acid Receptors (RARs) | RARα | 0.5 - 5 |
| RARβ | 50 - 200 | |
| RARγ | >1000 | |
| Retinoid X Receptors (RXRs) | RXRα | >10000 |
| RXRβ | >10000 | |
| RXRγ | >10000 | |
| Peroxisome Proliferator-Activated Receptors (PPARs) | PPARα | >10000 |
| PPARγ | >10000 | |
| PPARδ | >10000 | |
| Steroid Receptors | Glucocorticoid Receptor (GR) | >10000 |
| Androgen Receptor (AR) | >10000 | |
| Estrogen Receptor α (ERα) | >10000 | |
| Progesterone Receptor (PR) | >10000 | |
| Other Nuclear Receptors | Liver X Receptor (LXR) | >10000 |
| Farnesoid X Receptor (FXR) | >10000 | |
| Vitamin D Receptor (VDR) | >10000 |
Note: The data presented is a composite from various studies on selective RAR agonists and is intended to be representative. Actual values for "this compound" may vary.
Signaling and Experimental Workflow Visualizations
To better illustrate the mechanisms and methodologies discussed, the following diagrams are provided in Graphviz DOT language.
Retinoic Acid Receptor (RAR) Signaling Pathway
Retinoic acid (RA), the active form of vitamin A, or synthetic agonists bind to RARs, which are part of the nuclear receptor superfamily.[8] In the nucleus, RARs form a heterodimer with Retinoid X Receptors (RXRs).[8][9] This RAR-RXR complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[9][10] In the absence of a ligand, the complex often binds co-repressors, inhibiting gene transcription.[8] Upon ligand binding, a conformational change occurs, leading to the dissociation of co-repressors and recruitment of co-activators, which then initiates the transcription of genes involved in cell differentiation, proliferation, and apoptosis.[8][11][12]
References
- 1. New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adapalene methyl ester | C29H30O3 | CID 10526466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mehtyl 6-[3-(1-adamanty)-4-methoxy phenyl]-2-naphthoate | 106685-41-0 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Synthetic retinoids and their nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Natural and synthetic retinoid X receptor ligands and their role in selected nuclear receptor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gentarget.com [gentarget.com]
- 11. Retinoic acid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Retinoic acid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate, a key intermediate in the production of the third-generation retinoid Adapalene, is a critical process in pharmaceutical manufacturing. The efficiency and scalability of this synthesis directly impact the overall cost and accessibility of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the most prevalent synthetic methodologies, offering quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable route for their specific needs.
The primary synthetic strategies for this biaryl compound involve transition-metal-catalyzed cross-coupling reactions, namely Negishi and Suzuki-Miyaura couplings, as well as a Friedel-Crafts alkylation approach. Each method presents a unique set of advantages and challenges in terms of yield, reaction conditions, and substrate availability.
Comparative Data of Synthesis Methods
The following table summarizes the key quantitative parameters for the principal synthetic routes to this compound.
| Method | Key Reactants | Catalyst/Reagent | Yield (%) | Reaction Time | Temperature |
| Negishi Coupling | 2-(1-Adamantyl)-4-bromoanisole (as organozinc) + Methyl 6-bromo-2-naphthoate | NiCl₂/DPPE or Pd-Zn double metal catalyst | 78 - 94.5% | 2 - 3 hours | Room Temp. to Reflux |
| Suzuki-Miyaura Coupling | 3-(1-Adamantyl)-4-methoxyphenylboronic acid + Methyl 6-tosyl-naphthalene-2-carboxylate | Nickel chloride complex with tri(cyclohexyl)phosphine or Palladium acetate | 82 - 90% | 24 hours | Reflux |
| Friedel-Crafts Alkylation | Methyl 6-(4-hydroxyphenyl)-2-naphthoate + 1-Acetoxyadamantane | Concentrated Sulfuric Acid | ~68% | Not specified | Not specified |
Visualizing the Synthetic Pathways
To better illustrate the workflow of each synthetic method, the following diagrams have been generated using the DOT language.
A Comparative Analysis of Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate and its Non-Adamantane Analog
In the landscape of medicinal chemistry, the incorporation of an adamantane moiety is a well-established strategy to enhance the therapeutic potential of drug candidates. This guide provides a comparative analysis of Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate , a key intermediate in the synthesis of the retinoid Adapalene, and its non-adamantane counterpart, Methyl 6-(4-methoxyphenyl)-2-naphthoate . This comparison will delve into their structural differences, synthetic pathways, and the influence of the adamantane group on biological activity, drawing upon experimental data and established principles of drug design.
Physicochemical Properties and Structural Differences
The primary structural distinction between the two molecules is the presence of a bulky, lipophilic adamantane cage on the phenyl ring of the adamantane-containing compound. This substitution has a profound impact on the molecule's physicochemical properties. The adamantane group significantly increases the lipophilicity and the three-dimensional bulk of the molecule.[1][2] These changes are known to influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3]
Caption: Structural comparison highlighting the addition of the adamantane group.
Synthesis Overview
The synthesis of this compound is a multi-step process. A common route involves the coupling of an adamantylated phenyl derivative with a naphthoate precursor.[4][5] The non-adamantane analog is synthesized via a similar, albeit simpler, pathway that omits the adamantylation step.
Experimental Protocol: Synthesis of this compound
A representative synthesis involves a Negishi or Suzuki coupling reaction.[5][6]
-
Preparation of the Adamantylated Phenyl Intermediate: 2-(1-Adamantyl)-4-bromoanisole is a key starting material.[4]
-
Grignard Reagent Formation: The bromoanisole derivative is reacted with magnesium to form the corresponding Grignard reagent.[4]
-
Transmetallation: The Grignard reagent is then treated with zinc chloride to form an organozinc compound.[5]
-
Coupling Reaction: The organozinc compound is coupled with methyl 6-bromo-2-naphthoate in the presence of a palladium or nickel catalyst.[4][5]
-
Purification: The final product is purified using techniques such as recrystallization or column chromatography.[4]
Caption: Simplified workflow for the synthesis of the adamantane-containing compound.
Comparative Biological Activity and the Role of the Adamantane Moiety
The study investigated the interaction of these compounds with DNA. The results demonstrated that the adamantylated compound exhibited a significantly higher DNA binding constant compared to its non-adamantane counterpart.[7] This suggests that the adamantane moiety enhances the binding affinity, likely through favorable hydrophobic interactions with the DNA molecule.[7]
| Compound | DNA Binding Constant (K) M⁻¹ |
| Adamantylated Naphthoic Acid (Adapalene) | 1.1 x 10⁵ |
| Non-adamantane Naphthoic Acid | 1.1 x 10⁴ |
| Data from a study on the carboxylic acid analogs.[7] |
The increased lipophilicity conferred by the adamantane group is also expected to enhance membrane permeability and potentially improve oral bioavailability.[1] Furthermore, the rigid adamantane cage can shield adjacent parts of the molecule from metabolic enzymes, thereby increasing metabolic stability and prolonging the drug's half-life.[1][2]
Caption: Conceptual diagram of the adamantane moiety's influence on biological interaction.
Conclusion
The comparison between this compound and its non-adamantane analog underscores the significant role of the adamantane moiety in medicinal chemistry. While direct comparative data for these specific esters is limited, evidence from their carboxylic acid analogs and the well-documented properties of adamantane-containing compounds suggest that the adamantylated version possesses enhanced lipophilicity and biological target interaction.[1][2][7] These properties are crucial for the development of effective therapeutic agents, and the use of the adamantane scaffold continues to be a valuable strategy in drug design and discovery. Researchers and drug development professionals should consider the potential benefits of incorporating an adamantane group to optimize the pharmacokinetic and pharmacodynamic profiles of their lead compounds.
References
- 1. connectsci.au [connectsci.au]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Use of the adamantane structure in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mehtyl 6-[3-(1-adamanty)-4-methoxy phenyl]-2-naphthoate | 106685-41-0 [chemicalbook.com]
- 5. US7498461B2 - Method for the preparation of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid - Google Patents [patents.google.com]
- 6. WO2008126104A2 - Novel process for preparation of adapalene - Google Patents [patents.google.com]
- 7. New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo efficacy of "Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate" derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of Adapalene, a derivative of "Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate," and Palovarotene, another potent RARγ agonist. This analysis is supported by experimental data from preclinical and clinical studies, detailing their efficacy in relevant disease models and outlining the experimental protocols utilized.
The therapeutic potential of compounds targeting the Retinoic Acid Receptor gamma (RARγ) has been a subject of intense research. These agonists play a crucial role in modulating cellular differentiation, proliferation, and inflammation. This guide focuses on two prominent RARγ agonists: Adapalene, widely used in the treatment of acne vulgaris, and Palovarotene, investigated for its role in preventing heterotopic ossification and treating osteochondromas. While "this compound" is the methyl ester form, the more extensively studied and clinically relevant derivative is its carboxylic acid form, Adapalene.
Comparative Efficacy Data
The in vivo efficacy of Adapalene and Palovarotene has been evaluated in various animal models and clinical settings. The following tables summarize the key quantitative data from these studies, providing a clear comparison of their therapeutic effects.
| Compound | Indication | Animal Model | Dosage | Key Efficacy Endpoint | Outcome |
| Adapalene | Acne Vulgaris (Comedolytic Effect) | Rhino Mouse | 0.1% topical gel | Reduction in utricle diameter | ER36009 (a novel RARγ-specific retinoid) was 96 times more potent than retinoic acid in utricle diameter reduction. Adapalene's effect was comparable to other retinoids.[1][2] |
| Acne Vulgaris (Non-inflammatory) | Kyoto Rhino (krh/krh) Rat | 0.1% topical | Reduction in open comedone area | Significantly decreased open comedone areas compared to the control group.[3] | |
| Palovarotene | Osteochondroma | AcanCreER;Ext1f/f Mouse | 1.76 mg/kg to 4.0 mg/kg (oral gavage) | Inhibition of tumor growth | Fully inhibited tumor growth, maintaining tumor size similar to the initial size, while the control group's tumor grew significantly.[4] |
| Osteochondroma | Fsp1Cre;Ext1flox/flox Mouse | 0.27, 0.88, 1.76 mg/kg (oral gavage) | Reduction in the number of osteochondromas | Reduced the number of osteochondromas by up to 91% in a dose-dependent manner.[5] | |
| Heterotopic Ossification | Pdgfrα-R206H Mouse | 0.735 mg/kg and 1.47 mg/kg (daily administration) | Reduction in whole-body heterotopic ossification | Significantly reduced the expansion of pathogenic fibro/adipogenic progenitors and inhibited osteochondroma formation.[1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are the protocols for key experiments cited in this guide.
Adapalene: Comedolytic Activity in the Rhino Mouse Model
-
Animal Model: Rhino mice (hr/hr), which develop utricles (comedones) in the skin.
-
Treatment: Topical application of Adapalene gel (e.g., 0.1%) or a vehicle control to the dorsal skin of the mice.
-
Dosing Regimen: Typically, daily or five times a week application for a period of two to three weeks.
-
Efficacy Evaluation: At the end of the treatment period, skin samples are collected and histologically processed. The primary endpoint is the measurement of the utricle diameter. A reduction in the diameter indicates a comedolytic effect.[1][2]
Palovarotene: Inhibition of Osteochondroma Formation in a Mouse Model
-
Animal Model: Genetically engineered mouse models that spontaneously develop osteochondromas, such as the AcanCreER;Ext1f/f or Fsp1Cre;Ext1flox/flox mice.
-
Treatment: Systemic administration of Palovarotene via oral gavage.
-
Dosing Regimen: Daily administration with doses ranging from 0.27 mg/kg to 4.0 mg/kg, often with dose escalation over time. Treatment duration can vary from two to four weeks.[4][5]
-
Efficacy Evaluation: The number and volume of osteochondromas are quantified using methods such as micro-computed tomography (µCT) and histological analysis of affected bones (e.g., forelimbs, ribs).[4][5]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Adapalene and Palovarotene are mediated through the activation of RARγ, which forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription. This signaling cascade influences various cellular processes, including cell differentiation, proliferation, and inflammation. Downstream of RARγ activation, several signaling pathways are implicated, including the STAT3 and NF-κB pathways.[6][7]
Caption: RARγ signaling pathway initiated by agonist binding.
The provided DOT script visualizes the activation of the RARγ signaling pathway by an agonist, leading to the formation of a heterodimer with RXR. This complex then modulates gene transcription, influencing key cellular responses. The diagram also indicates the crosstalk with the NF-κB and STAT3 signaling pathways.
Conclusion
Both Adapalene and Palovarotene demonstrate significant in vivo efficacy as RARγ agonists, albeit in different therapeutic areas. Adapalene is a well-established treatment for acne, effectively reducing both inflammatory and non-inflammatory lesions by normalizing keratinocyte differentiation and exerting anti-inflammatory effects. Palovarotene shows great promise in the management of osteochondromas and heterotopic ossification by potently inhibiting abnormal cartilage and bone formation. The choice between these or other RARγ agonists for therapeutic development will depend on the specific indication, desired formulation, and safety profile. The experimental models and protocols described herein provide a framework for the continued investigation and comparison of novel RARγ-targeting compounds.
References
- 1. Comedolytic effect of a novel RARgamma-specific retinoid, ER36009: comparison with retinoic acid in the rhino mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of 0.1% adapalene in a non-inflammatory Kyoto Rhino Rat acne model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Retinoic Acid Receptor Gamma (RARγ) Promotes Cartilage Destruction through Positive Feedback Activation of NF-κB Pathway in Human Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Emerging Oncogenic Role of RARγ: From Stem Cell Regulation to a Potential Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comparative Benchmark of Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate Against Commercially Available Retinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of "Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate" against established, commercially available retinoids. The target compound is chemically identified as the methyl ester of Adapalene, a well-characterized third-generation synthetic retinoid.[1][2][3] In the context of retinoid pharmacology, the biological activity is predominantly associated with the free carboxylic acid form, which directly interacts with retinoic acid receptors (RARs).[4] Esters, such as the subject molecule, are typically considered intermediates or precursors, and their biological activity profile may differ significantly from the parent acid.[4][5]
Currently, there is a lack of publicly available data directly benchmarking the performance of this compound in key retinoid activity assays. Therefore, this guide will present the established performance of its parent compound, Adapalene, alongside other commercially available retinoids like Tretinoin and Tazarotene. This will serve as a crucial reference for researchers aiming to evaluate the potential retinoid-like activity of the methyl ester. Detailed experimental protocols for essential benchmarking assays are provided to facilitate such investigations.
Data Presentation: Performance of Commercially Available Retinoids
The following tables summarize the quantitative data for Adapalene, Tretinoin, and Tazarotene, focusing on their binding affinity for retinoic acid receptors (RARs) and their potency in transactivation assays.
Table 1: Retinoic Acid Receptor (RAR) Binding Affinity
| Compound | RARα (Ki, nM) | RARβ (Ki, nM) | RARγ (Ki, nM) | Receptor Selectivity |
| Adapalene | >1000 | 34[6] | 6[6] | Selective for RARβ and RARγ[7][8][9] |
| Tretinoin (all-trans-retinoic acid) | ~0.2-0.7 | ~0.2-0.7 | ~0.2-0.7 | Pan-agonist (binds to all RARs)[10] |
| Tazarotene | High Affinity | High Affinity | High Affinity | Selective for RARβ and RARγ |
Note: Specific Ki values for Tazarotene are not consistently reported in the literature, but it is well-established as a high-affinity ligand with selectivity for RARβ and RARγ.
Table 2: In Vitro Transactivation Activity
| Compound | Assay Type | Cell Line | Reporter Gene | EC50 (nM) |
| Adapalene | RARγ Transactivation | HG5LN (human cells) | - | 49 (for O-demethylated Adapalene)[11] |
| Tretinoin | RAR Transactivation | CV-1 | TRE-tk-CAT | Potent activator of RARα, β, and γ |
| Tazarotene | RAR Transactivation | - | - | More potent than Adapalene |
Experimental Protocols
To experimentally determine the retinoid activity of "this compound," the following detailed methodologies for key assays are provided.
Radioligand Binding Assay for Retinoic Acid Receptor (RAR) Affinity
This assay is the gold standard for quantifying the binding affinity of a test compound to RAR subtypes.[10][13]
Objective: To determine the inhibition constant (Ki) of the test compound for RARα, RARβ, and RARγ.
Materials:
-
Recombinant human RARα, RARβ, and RARγ proteins
-
Radiolabeled ligand (e.g., [³H]-all-trans-retinoic acid)
-
Test compound (this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Incubation: In a multi-well plate, incubate a constant concentration of the recombinant RAR protein and a fixed concentration of the radiolabeled ligand with a range of concentrations of the unlabeled test compound.
-
Equilibrium: Allow the mixture to incubate at 4°C for a sufficient duration to reach binding equilibrium (typically 18 hours).[14]
-
Separation: Rapidly filter the reaction mixture through glass fiber filters to separate the receptor-bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[13]
RAR Transactivation Assay
This cell-based assay measures the ability of a compound to activate gene expression through RARs.
Objective: To determine the potency (EC50) of the test compound to induce RAR-mediated gene transcription.
Materials:
-
Mammalian cell line (e.g., CV-1 or HEK293)
-
Expression vectors for RARα, RARβ, or RARγ
-
A reporter plasmid containing a retinoic acid response element (RARE) linked to a reporter gene (e.g., luciferase or β-galactosidase).
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer and substrate for the reporter gene product
Procedure:
-
Cell Culture and Transfection: Culture the cells in appropriate media. Co-transfect the cells with an RAR expression vector and the RARE-reporter plasmid using a suitable transfection reagent.
-
Treatment: After transfection, treat the cells with varying concentrations of the test compound or a known retinoid agonist (positive control) for 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a lysis buffer.
-
Reporter Gene Assay: Measure the activity of the reporter gene product (e.g., luminescence for luciferase) in the cell lysates according to the manufacturer's instructions.
-
Data Analysis: Normalize the reporter gene activity to a co-transfected internal control (e.g., a β-galactosidase expression vector) or to total protein concentration. Plot the normalized reporter activity against the logarithm of the test compound concentration and determine the EC50 value from the dose-response curve.
Mandatory Visualizations
Signaling Pathway
Caption: Canonical retinoid signaling pathway.
Experimental Workflow
Caption: General workflow for retinoid characterization.
References
- 1. nbinno.com [nbinno.com]
- 2. Adapalene methyl ester | C29H30O3 | CID 10526466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mehtyl 6-[3-(1-adamanty)-4-methoxy phenyl]-2-naphthoate | 106685-41-0 [chemicalbook.com]
- 4. Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. skinwellness.com [skinwellness.com]
- 6. BindingDB BDBM50048280 6-(3-(1-Adamantyl)-4-methoxyphenyl)-2-naphthoic acid::6-(3-adamantan-1-yl-4-methoxyphenyl)naphthalene-2-carboxylic acid::ADAPALENE::CHEMBL1265 [bindingdb.org]
- 7. Adapalene, a new chemical entity with retinoid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. BindingDB BDBM50048291 6-(3-Adamantan-1-yl-4-hydroxy-phenyl)-naphthalene-2-carboxylic acid::6-[3'-(1-adamantyl)-4'-hydroxyphenyl]-2-naphthalenecarboxylic acid::6-[3'-(1-adamantyl)-4'-hydroxyphenyl]-2-naphthoic acid::CHEMBL1180::O-Demethylated Adapalene [bindingdb.org]
- 12. Adapalene | C28H28O3 | CID 60164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Physical and Functional Interactions between Cellular Retinoic Acid Binding Protein II and the Retinoic Acid-Dependent Nuclear Complex - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step protocol for the proper disposal of Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate (CAS No. 106685-41-0).
Hazard Assessment and Safety Information
This compound is classified with the GHS08 health hazard pictogram, indicating potential for significant health risks.[1] The primary hazard statement associated with this compound is H361d, which suggests it is "Suspected of damaging the unborn child."[1] Therefore, it must be handled and disposed of as a hazardous substance. The precautionary statement P501 mandates that the contents and container be disposed of in accordance with all applicable local, regional, national, and international regulations.[1][2]
Due to the absence of a specific, comprehensive Safety Data Sheet (SDS), a conservative approach to handling and disposal is necessary. The hazards can be inferred from its structural components: an aromatic ester, a naphthalene moiety, and an adamantane group. Naphthalene and its derivatives are often classified as hazardous waste, with incineration being a recommended disposal method.[3][4][5] Similarly, for adamantane derivatives without specific disposal data, incineration by a licensed hazardous waste disposal company is the preferred method.[1]
Hazard Summary:
| Hazard Classification | Code | Description |
| GHS Pictogram | GHS08 | Health Hazard |
| Hazard Statement | H361d | Suspected of damaging the unborn child |
| Precautionary Statement | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that the following personal protective equipment is worn to minimize exposure:
-
Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.
-
Safety goggles or a face shield: To protect the eyes from splashes.
-
Laboratory coat: To prevent contamination of personal clothing.
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.
Step 1: Waste Segregation and Collection
-
Do not mix this compound with other waste streams, particularly incompatible chemicals.
-
Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated cleaning materials, in a designated and compatible hazardous waste container. A glass or polyethylene container with a secure lid is appropriate.
Step 2: Labeling of Waste Containers
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number: "106685-41-0".
-
Indicate the associated hazards (e.g., "Health Hazard," "Suspected Teratogen").
Step 3: Storage of Chemical Waste
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.
-
The storage area must be well-ventilated, secure, and away from sources of heat or ignition.
-
Ensure that it is stored separately from incompatible materials.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the collection and disposal of the hazardous waste.
-
The EHS office will have established procedures and agreements with licensed hazardous waste management companies for proper disposal, which will likely involve incineration.
Step 5: Decontamination of Work Area and Equipment
-
Thoroughly decontaminate all surfaces and non-disposable equipment that came into contact with the chemical.
-
Use an appropriate solvent, such as ethanol or acetone, followed by a thorough wash with soap and water.
-
Collect all decontamination rinsate and cleaning materials as hazardous waste and place them in the designated waste container.
Important Considerations:
-
Never dispose of this compound down the drain or in the regular trash.
-
Consult your local and institutional regulations, as disposal requirements can vary.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for the Subject Chemical.
References
Personal protective equipment for handling Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate (CAS No. 106685-41-0), also known as Adapalene Related Compound B. The following procedures are based on the known hazards of the structurally similar parent compound, Adapalene, and represent best practices for laboratory safety.
Hazard Assessment and Personal Protective Equipment (PPE)
Assumed Hazards:
-
Skin Irritation
-
Serious Eye Irritation
-
Suspected of Damaging Fertility or the Unborn Child (Reproductive Toxicity Category 2)[1][2][3]
The following table summarizes the required Personal Protective Equipment (PPE) for handling this compound.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement for incidental contact. For prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves.[4] Always check manufacturer's glove compatibility charts. |
| Body Protection | Laboratory Coat | A standard laboratory coat is required to protect against skin contact and contamination of personal clothing.[5] |
| Respiratory Protection | Not generally required | Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical to minimize exposure and ensure a safe working environment.
Experimental Workflow Diagram
Caption: Step-by-step workflow for safe handling of the compound.
Methodology:
-
Preparation:
-
Don PPE: Before entering the laboratory space where the compound will be handled, put on a laboratory coat, chemical splash goggles, and nitrile gloves.[4][5]
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather Materials: Assemble all necessary glassware, spatulas, and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling (inside a certified chemical fume hood):
-
Weighing: Carefully weigh the solid compound on a tared weigh paper or in a suitable container. Avoid generating dust.
-
Dissolving/Dispensing: If preparing a solution, add the solvent to the solid slowly to prevent splashing. If dispensing the solid, use a spatula and gently tap to transfer the material.
-
-
Post-Handling:
-
Decontamination: Wipe down the work surface inside the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Personal Hygiene: After completing the work and before leaving the laboratory, remove gloves and wash hands thoroughly with soap and water.
-
Disposal Plan
Proper waste management is crucial to prevent environmental contamination and ensure compliance with institutional and regulatory standards.
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled Hazardous Chemical Waste Container | Collect all contaminated solid waste, including weigh papers, gloves, and disposable labware, in a clearly labeled, sealed container for hazardous waste. |
| Liquid Waste | Labeled Hazardous Chemical Waste Container (Organic) | Collect all solutions containing the compound and any contaminated solvents in a designated, sealed container for hazardous organic waste. Do not dispose of down the sink.[2][3] |
| Sharps Waste | Puncture-Resistant Sharps Container | Dispose of any contaminated needles or other sharps in a designated sharps container. |
Waste Segregation and Labeling Diagram
Caption: Logical flow for proper segregation of waste streams.
By adhering to these safety protocols, researchers can minimize risks and ensure the safe and responsible handling of this compound in the laboratory. Always consult your institution's specific safety guidelines and Chemical Hygiene Plan.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
